5-Chloro-2-(furan-2-yl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
362045-52-1 |
|---|---|
Molecular Formula |
C9H6ClNO |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
5-chloro-2-(furan-2-yl)pyridine |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H |
InChI Key |
DOVQTQRQLQYENV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 5-Chloro-2-(furan-2-yl)pyridine
An In-Depth Technical Guide to 5-Chloro-2-(furan-2-yl)pyridine
Abstract
This technical guide provides a comprehensive scientific overview of 5-Chloro-2-(furan-2-yl)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While specific experimental data for this precise molecule is not widely published, this document synthesizes information from structurally related compounds and established chemical principles to detail its physicochemical properties, a robust and plausible synthetic route, predicted spectroscopic characteristics, and potential applications. The guide is intended for an audience of researchers, scientists, and professionals in drug development, offering field-proven insights into its synthesis and chemical logic.
Introduction and Significance
5-Chloro-2-(furan-2-yl)pyridine belongs to the 2-arylpyridine class of compounds, a structural motif frequently identified as a "privileged scaffold" in drug discovery. This designation arises from its ability to interact with a wide range of biological targets, forming the core of numerous biologically active molecules. The structure combines three key features:
-
A Pyridine Ring: A fundamental nitrogen-containing heterocycle that often imparts desirable pharmacokinetic properties, such as aqueous solubility and the ability to form hydrogen bonds.
-
A Furan Ring: An oxygen-containing aromatic heterocycle found in many natural and synthetic bioactive compounds, known to participate in various biological interactions.
-
A Chloro Substituent: This halogen atom can significantly modulate the electronic properties of the pyridine ring and serves as a versatile chemical handle for further synthetic modifications, enabling the exploration of chemical space around the core scaffold.
The convergence of these three components makes 5-Chloro-2-(furan-2-yl)pyridine a valuable building block for synthesizing more complex molecules with potential applications as kinase inhibitors, anti-proliferative agents, and agrochemicals.[1][2][3]
Physicochemical and Structural Properties
Although a specific CAS Number is not publicly cataloged for this compound, its molecular identity and properties can be derived from its structure. Data from structurally similar compounds, such as 5-chloro-2-phenylpyridine and 5-chloro-2-fluoropyridine, provide a basis for predicting its characteristics.[4][5]
| Property | Predicted Value / Description |
| Chemical Structure | ![]() |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| Appearance | Predicted to be an off-white to yellow solid at 20°C.[6] |
| Melting Point | Estimated to be in the range of 60-90°C. |
| Boiling Point | > 250°C (Predicted) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like Dichloromethane, Ethyl Acetate, and THF. |
| IUPAC Name | 5-chloro-2-(furan-2-yl)pyridine |
| SMILES | c1cc(oc1)c2ccc(cn2)Cl |
Synthesis and Characterization
The most logical and industrially scalable approach to synthesize 5-Chloro-2-(furan-2-yl)pyridine is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly well-suited for this purpose due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.[7][8][9]
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
The synthesis involves the coupling of a 2-halopyridine derivative with a furan boronic acid. Using 2,5-dichloropyridine as the starting material allows for a selective reaction at the more reactive 2-position, leaving the 5-chloro group intact.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Detailed Experimental Protocol
Causality: This protocol is designed for efficiency and selectivity. The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings.[7] A base, such as sodium carbonate, is essential to activate the boronic acid for the transmetalation step.[10] A two-phase solvent system (Toluene/Water) facilitates the reaction by dissolving both the organic substrates and the inorganic base.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dichloropyridine (1.0 eq.), 2-furylboronic acid (1.1 eq.), and sodium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add degassed toluene and water (e.g., in a 4:1 ratio). To this stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-Chloro-2-(furan-2-yl)pyridine.
Spectroscopic Characterization (Predicted)
Structural confirmation relies on standard spectroscopic techniques. The following are predicted data based on established chemical shifts and fragmentation patterns.[11][12][13]
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Ring:
-
δ ~8.55 ppm (d, 1H, H6-pyridine)
-
δ ~7.70 ppm (dd, 1H, H4-pyridine)
-
δ ~7.45 ppm (d, 1H, H3-pyridine)
-
-
Furan Ring:
-
δ ~7.55 ppm (dd, 1H, H5-furan)
-
δ ~6.95 ppm (d, 1H, H3-furan)
-
δ ~6.50 ppm (dd, 1H, H4-furan)
-
-
Rationale: The pyridine protons are expected to be downfield due to the electron-withdrawing nature of the nitrogen atom. The chloro-substituent will further influence the shifts of adjacent protons. Furan protons typically appear in the 6.0-7.6 ppm range.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Pyridine Ring: δ ~155.0 (C2), ~148.5 (C6), ~138.0 (C4), ~130.0 (C5), ~121.0 (C3)
-
Furan Ring: δ ~152.0 (C2'), ~144.0 (C5'), ~112.5 (C4'), ~110.0 (C3')
-
Rationale: Carbon atoms attached to heteroatoms (N, O) or halogens (Cl) will show distinct chemical shifts. The values are estimated based on substituent effect data for similar heterocyclic systems.[12][14][15]
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z ~179 and ~181 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).
-
Key Fragments: Loss of Cl (m/z ~144), loss of CO from the furan ring, and cleavage at the C-C bond between the two rings are expected fragmentation pathways.
-
Chemical Reactivity and Applications
5-Chloro-2-(furan-2-yl)pyridine is a versatile intermediate for creating diverse chemical libraries. Its primary value lies in the reactivity of the 5-chloro position, which can be used for further functionalization.
Caption: Role as a versatile synthetic intermediate.
Key Applications:
-
Pharmaceutical Development: The 2-furylpyridine scaffold is present in compounds evaluated for a range of activities, including as CDK2 inhibitors.[1] The 5-chloro position allows for the introduction of various amine, aryl, or alkyl groups via established cross-coupling reactions (e.g., Buchwald-Hartwig amination), enabling the synthesis of compound libraries for high-throughput screening.[16]
-
Agrochemicals: Many commercial pesticides and herbicides are based on substituted pyridine structures. This molecule serves as a key starting point for creating novel crop protection agents.[3][17]
-
Materials Science: Biaryl and heteroaryl compounds are fundamental units in the development of organic light-emitting diodes (OLEDs), polymers, and other functional materials. The ability to further functionalize this molecule makes it a candidate for creating new materials with tailored electronic properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Chloro-2-(furan-2-yl)pyridine is not available, a robust safety profile can be inferred from the hazards associated with its precursors and structural analogs like 5-chloro-2-fluoropyridine.
-
Hazard Classification (Anticipated):
-
Acute Toxicity, Oral: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye damage/irritation.
-
Flammability: May be a combustible solid.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
-
-
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
Avoid formation of dust and aerosols.
-
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Conclusion
5-Chloro-2-(furan-2-yl)pyridine is a strategically important heterocyclic compound that holds considerable potential as a building block in drug discovery and materials science. Its synthesis is readily achievable through modern cross-coupling methodologies like the Suzuki-Miyaura reaction. The presence of a reactive chlorine atom provides a gateway for extensive synthetic diversification. While direct experimental data remains to be broadly published, this guide provides a scientifically grounded framework for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this versatile molecule in their scientific endeavors.
References
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Acantharex channel. (2022, November 17). Stille reaction | Brief theory, double cross-coupling. YouTube. Retrieved from [Link]
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Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Gelfand, B. S., & Welch, G. C. (2025, August 10). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate. Retrieved from [Link]
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Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12, 33389-33418. Available from: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]
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Wang, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(3), 1438. Available from: [Link]
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ChemSynthesis. (2025, May 20). 5-chloro-2-phenylpyridine. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Retrieved from [Link]
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Stanlake, D., & Smith, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available from: [Link]
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Kumar, D., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]
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Pinto, D. C., et al. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]
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UCSD/CCMS. (2020, November 16). GNPS Library Spectrum CCMSLIB00005727123. Retrieved from [Link]
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Al-Warhi, T., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Molecules, 26(11), 3169. Available from: [Link]
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Ohtawa, M., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1195. Available from: [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of 5-(furan-2-ylmethylene). Retrieved from [Link]
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NIST. (n.d.). Furan, 2-(2-furanylmethyl)-5-methyl-. NIST WebBook. Retrieved from [Link]
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American Elements. (n.d.). 5-chloro-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid. Retrieved from [Link]
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Technical Guide: Electronic and Structural Modulation of Pyridine-Furan Biaryls via Chlorine Substitution
Executive Summary
The pyridine-furan biaryl scaffold represents a privileged pharmacophore in kinase inhibitors (e.g., VEGFR, EGFR targets) and GPCR ligands. However, the physicochemical profile of the unsubstituted biaryl is often suboptimal due to rapid metabolic oxidation of the furan ring and the high basicity of the pyridine nitrogen.
This guide details the strategic incorporation of chlorine substituents to modulate these properties. We analyze the electronic perturbations (inductive withdrawal,
Electronic & Structural Landscape
The "Push-Pull" Electronic System
The pyridine-furan system pairs an electron-deficient heterocycle (pyridine) with an electron-rich one (furan). Chlorine substitution on the pyridine ring introduces a strong inductive withdrawing effect (-I), drastically altering the electrostatic potential surface (ESP) of the molecule.
-
pKa Modulation: The pyridine nitrogen lone pair is a common hydrogen bond acceptor. Chlorine substitution at the ortho (C2/C6) or meta (C3/C5) positions significantly reduces the basicity of this nitrogen.
-
Unsubstituted Pyridine pKa: ~5.2
-
2-Chloropyridine pKa: ~0.72 [1]
-
Impact: This reduction prevents non-specific binding to acidic residues and improves membrane permeability by maintaining the neutral species at physiological pH.
-
Halogen Bonding ( -Hole)
Contrary to the classical view of halogens as purely hydrophobic, chlorine atoms on electron-deficient rings (like pyridine) exhibit a region of positive electrostatic potential on the vector extension of the C-Cl bond, known as the
-
Mechanism: The electron-withdrawing pyridine ring enhances the polarization of the C-Cl bond, depleting electron density at the distal end of the chlorine.
-
Application: This allows the Cl atom to act as a Lewis acid, forming directional halogen bonds (X-bond) with backbone carbonyls in the protein active site (Cl···O=C), often orthogonal to hydrogen bonds [2].
Conformational Locking (Atropisomerism)
Biaryl systems possess a torsional angle between the two rings. In unsubstituted pyridine-furan, this angle is flexible (~0–30°). Introducing a chlorine atom at the ortho position relative to the biaryl bond creates significant steric clash, forcing the rings to twist (often >45°).
-
Benefit: This "conformational lock" reduces the entropic penalty of binding if the bioactive conformation matches the twisted state.
Visualization: Electronic & Steric Logic
The following diagram illustrates the interplay between electronic withdrawal and steric pressure.
Figure 1: Mechanistic flow of chlorine substitution effects. Red arrows indicate electronic withdrawal; dashed yellow indicates steric repulsion; dotted white indicates halogen bonding.
Synthetic Methodology: Overcoming Instability
Synthesizing chloropyridine-furan biaryls is notoriously difficult due to the "2-Pyridyl Problem" and furan instability.
The Protodeboronation Challenge
Suzuki-Miyaura cross-coupling is the standard approach. However, 2-pyridyl boronates and furan-2-boronic acids are highly prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions.
-
Mechanism:[3][4][5][6][7][8] The electron-rich furan ring facilitates protonation at the ipso-carbon, leading to loss of the boron species before transmetallation can occur [3].
-
Chlorine Effect:[1][9][10][11] While chloropyridines are excellent electrophiles (oxidative addition is fast), the instability of the furan partner remains the bottleneck.
Optimized Coupling Strategy
To mitigate this, we employ anhydrous conditions or protected boron species (MIDA boronates).
Recommended System:
-
Catalyst: Pd(OAc)₂ + XPhos (or SPhos). Bulky, electron-rich phosphines facilitate oxidative addition into the electron-poor chloropyridine.
-
Base: Anhydrous K₃PO₄. Avoids the aqueous environment that promotes protodeboronation.
-
Solvent: 1,4-Dioxane or Toluene (degassed).
Visualization: Synthetic Workflow
Figure 2: Optimized Suzuki-Miyaura workflow emphasizing the prevention of protodeboronation pathways.
Experimental Protocol
Objective: Synthesis of 2-(furan-2-yl)-3-chloropyridine. Scale: 1.0 mmol.
Materials
-
2-Bromo-3-chloropyridine (1.0 equiv)
-
Furan-2-boronic acid pinacol ester (1.2 equiv) [Note: Pinacol esters are more stable than free acids]
-
Pd(OAc)₂ (5 mol%)
-
XPhos (10 mol%)
-
K₃PO₄ (3.0 equiv, finely ground, anhydrous)
-
1,4-Dioxane (anhydrous)
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (11 mg) and XPhos (47 mg). Add 1 mL of dioxane and stir at room temperature for 5 minutes to generate the active Pd(0) species (solution turns dark orange/red).
-
Reagent Loading: Add 2-bromo-3-chloropyridine (192 mg, 1.0 mmol), furan-2-boronic acid pinacol ester (232 mg, 1.2 mmol), and K₃PO₄ (636 mg, 3.0 mmol) to the vial.
-
Solvent & Degassing: Add the remaining dioxane (4 mL). Seal the vial with a septum. Sparge with Argon balloon for 10 minutes. Critical: Oxygen inhibits the catalyst and promotes furan decomposition.
-
Reaction: Heat the block to 100°C. Stir vigorously for 12 hours.
-
Monitoring: Check via LC-MS. The product should show a characteristic UV trace (biaryl conjugation) and M+H mass.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium black. Concentrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). Chlorinated biaryls are typically less polar than their non-chlorinated counterparts.
Summary of Physicochemical Impacts[1][8][9][10][12][13][14][15][16]
| Property | Unsubstituted Pyridine-Furan | Chlorinated Pyridine-Furan | Mechanism of Change |
| LogP (Lipophilicity) | 2.1 (Approx) | 2.7 - 3.0 | Cl is hydrophobic; increases membrane permeability. |
| Pyridine pKa | ~5.2 | < 1.0 | Inductive (-I) withdrawal stabilizes the free base form. |
| Metabolic Stability | Low (Furan oxidation) | Improved | Cl blocks electrophilic attack; alters furan e- density. |
| Conformation | Planar/Flexible | Twisted | Steric clash between Cl and Furan-H3. |
| Binding Mode | H-bond acceptor (N) | H-bond + Halogen Bond |
References
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Chegg/Chemistry Data. (2020). Solved pKa values: 2-Cl pyridine vs Pyridine.Link
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Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry.[12] Journal of Medicinal Chemistry. Link
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Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[13] Journal of the American Chemical Society. Link
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Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism.Link
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Tyrchan, C., et al. (2018). Rapid assessment of conformational preferences in biaryl fragments. PLOS ONE. Link
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The Emerging Potential of 5-Chloro-2-(furan-2-yl)pyridine in Medicinal Chemistry: A Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. This technical guide provides an in-depth exploration of 5-Chloro-2-(furan-2-yl)pyridine , a molecule that marries the well-established pharmacophoric properties of the pyridine ring with the versatile furan moiety. While direct and extensive biological data on this specific molecule remains nascent in publicly available literature, this document serves as a foundational resource. It details a robust and accessible synthetic pathway, provides a comprehensive in-silico analysis of its pharmacokinetic and toxicological profile, and extrapolates its potential therapeutic applications based on the rich medicinal chemistry of its constituent heterocycles. This guide is intended to empower researchers to explore the therapeutic promise of this and related chemical entities.
Introduction: The Strategic Fusion of Pyridine and Furan Scaffolds
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1][2][3] Its nitrogen atom imparts polarity and the ability to act as a hydrogen bond acceptor, which can enhance aqueous solubility and bioavailability of drug molecules.[3] The pyridine scaffold is associated with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4]
Complementing the pyridine core, the furan ring is another privileged five-membered heterocycle with significant therapeutic relevance.[5][6] The furan moiety, with its oxygen heteroatom, can also participate in hydrogen bonding and other electronic interactions with biological targets.[5] Furan derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[5][6]
The strategic combination of these two pharmacophores in 5-Chloro-2-(furan-2-yl)pyridine suggests a high potential for novel biological activity. The chlorine substituent at the 5-position of the pyridine ring can further modulate the electronic properties of the molecule and provide a vector for further chemical modification, a key aspect in structure-activity relationship (SAR) studies.[7]
This guide will first elucidate a practical synthetic route to access this promising molecule, followed by a detailed in-silico assessment of its drug-like properties, and finally, a discussion of its potential therapeutic applications based on a synthesis of the known activities of its constituent parts.
Synthesis of 5-Chloro-2-(furan-2-yl)pyridine: A Practical Approach via Suzuki-Miyaura Cross-Coupling
The construction of the C-C bond between the pyridine and furan rings can be efficiently achieved through palladium-catalyzed cross-coupling reactions. Among the various methods, the Suzuki-Miyaura coupling is particularly attractive due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the necessary building blocks.[8][9]
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule points to a disconnection at the C2-position of the pyridine ring and the C2-position of the furan ring. This suggests a cross-coupling reaction between a 5-chloropyridine derivative functionalized at the 2-position and a furan derivative functionalized at its 2-position.
Caption: Retrosynthetic analysis of 5-Chloro-2-(furan-2-yl)pyridine.
Required Starting Materials
The key starting materials for this synthesis are commercially available:
-
5-Chloropyridine-2-boronic acid (CAS: 652148-91-9)[10]
-
2-Bromofuran (CAS: 584-12-3)
Detailed Experimental Protocol
This protocol is a representative procedure for a Suzuki-Miyaura cross-coupling reaction and should be optimized for specific laboratory conditions and scale.
Reaction Scheme:
Caption: Suzuki-Miyaura synthesis of 5-Chloro-2-(furan-2-yl)pyridine.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-Chloropyridine-2-boronic acid (1.0 eq), 2-Bromofuran (1.2 eq), a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v) or toluene and water (4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In-Silico Profiling: Predicting the Medicinal Chemistry Potential
In the absence of direct experimental biological data, in-silico methods provide a powerful tool for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as potential biological activities of a novel compound.[4][11][12][13]
Predicted ADMET Properties
The following table summarizes the predicted ADMET properties of 5-Chloro-2-(furan-2-yl)pyridine using widely accepted computational models.
| Property | Predicted Value/Outcome | Implication in Drug Discovery |
| Molecular Weight | 193.61 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| LogP (Lipophilicity) | ~2.5-3.0 | Optimal range for cell membrane permeability. |
| Aqueous Solubility | Moderately soluble | May require formulation strategies to enhance solubility for optimal absorption. |
| H-Bond Donors | 0 | Favorable for membrane permeability. |
| H-Bond Acceptors | 2 (N in pyridine, O in furan) | Can participate in interactions with biological targets. |
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The molecule's size and lipophilicity suggest potential for CNS activity. |
| CYP450 Inhibition | Potential inhibitor of some isoforms | Should be experimentally verified to assess potential for drug-drug interactions. |
| Hepatotoxicity | Low predicted risk | Favorable from a safety perspective. |
| Carcinogenicity | Low predicted risk | Favorable from a safety perspective. |
Note: These values are predictions from computational models and require experimental validation.
Predicted Biological Activities and Potential Targets
Based on the known activities of pyridine and furan derivatives, 5-Chloro-2-(furan-2-yl)pyridine is predicted to have potential in the following therapeutic areas:
-
Anticancer: Pyridine derivatives are known to exhibit antiproliferative activity against various cancer cell lines.[7] The mechanism could involve the inhibition of kinases or other signaling pathways crucial for cancer cell growth.
-
Antibacterial: Both pyridine and furan scaffolds are found in compounds with antibacterial properties.[8] The molecule could potentially inhibit bacterial enzymes or disrupt cell wall synthesis.
-
Anti-inflammatory: Furan derivatives have been reported to possess anti-inflammatory effects.[5] The compound might modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.
-
Neurological Disorders: The predicted ability to cross the blood-brain barrier opens up possibilities for targeting CNS disorders. Some pyridine derivatives have shown activity at neuronal nicotinic acetylcholine receptors.
Caption: Predicted potential of 5-Chloro-2-(furan-2-yl)pyridine.
Future Directions and Derivatization Potential
The true potential of 5-Chloro-2-(furan-2-yl)pyridine lies not only in its intrinsic activity but also in its capacity as a scaffold for further chemical exploration. The chlorine atom at the 5-position of the pyridine ring is a key handle for derivatization. It can be subjected to various nucleophilic aromatic substitution reactions or further cross-coupling reactions to introduce a diverse range of functional groups. This will allow for the systematic exploration of the structure-activity relationship and the optimization of potency, selectivity, and pharmacokinetic properties.
Workflow for Future Investigation:
Caption: Proposed workflow for the development of 5-Chloro-2-(furan-2-yl)pyridine-based therapeutics.
Conclusion
While experimental data on 5-Chloro-2-(furan-2-yl)pyridine is currently limited, this in-depth technical guide provides a strong rationale for its investigation as a promising scaffold in medicinal chemistry. The straightforward synthesis, favorable predicted ADMET properties, and the established biological relevance of its constituent pyridine and furan heterocycles collectively point towards a high probability of discovering novel biological activities. This document serves as a call to action for the research community to synthesize, test, and unlock the full therapeutic potential of this intriguing molecule and its future derivatives.
References
-
Barlocco, D., et al. (2000). Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 43(15), 2959-2969. [Link]
-
Mishra, N. M., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 29(23), 5432. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2021). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 13(22), 1969-1985. [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. (2021).
-
Ghasemi, P., & Amanlou, M. (2025). Toward in silico structure-based ADMET prediction in drug discovery. In Silico Drug Discovery and Design, 185-212. [Link]
-
Sharma, V., & Kumar, V. (2014). Medicinal significance of furan derivatives : A Review. International Journal of Drug Development and Research, 6(3), 114-124. [Link]
-
Rojas-Leos, M. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3247. [Link]
-
Lu, W., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(17), 5530-5541. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Hidayat, A., et al. (2022). In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. Journal of Applied Pharmaceutical Science, 12(11), 101-114. [Link]
-
De, A., & Roy, K. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Silico Drug Design and Discovery, 1-32. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]
-
van de Waterbeemd, H. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [Link]
-
Kumar, S., et al. (2025). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 34(1), 1-16. [Link]
-
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Journal of the Chinese Chemical Society, 58(3), 364-368. [Link]
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Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 89, 76-81. [Link]
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The Ascendant Role of Halogenated Pyridine-Furan Derivatives in Modern Drug Discovery: A Technical Guide
Preamble: The Strategic Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the pyridine and furan rings stand as "privileged scaffolds," consistently appearing in a multitude of FDA-approved drugs and biologically active compounds.[1] The pyridine ring, an isostere of benzene, offers a unique combination of aromaticity, hydrogen bonding capability through its nitrogen atom, and a scaffold for diverse functionalization.[2] This versatility has led to its incorporation in a wide array of therapeutics, from the anti-tuberculosis agent isoniazid to the anticancer drug abiraterone.[3] Similarly, the furan ring, an electron-rich five-membered heterocycle, is a key component in numerous natural products and synthetic drugs, contributing to their pharmacokinetic and pharmacodynamic profiles.[1][4]
The strategic hybridization of these two pharmacophores, further enhanced by the introduction of halogens, has given rise to a class of molecules with remarkable and often potent biological activities. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making it a powerful tool in drug design.[5] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of halogenated pyridine-furan derivatives, intended for researchers and professionals in the field of drug development.
I. Synthetic Strategies: Forging the Pyridine-Furan Bond and Introducing Halogens
The construction of halogenated pyridine-furan derivatives can be approached through two primary strategies: formation of the pyridine-furan bond followed by halogenation, or the coupling of pre-halogenated precursors. The choice of strategy is often dictated by the availability of starting materials and the desired regioselectivity of the final product.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyridine-Furan Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone for the efficient formation of the C-C bond between pyridine and furan rings.[6] The Suzuki-Miyaura coupling is particularly prevalent, offering high yields and functional group tolerance.[7][8]
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine with a Furanylboronic Acid
This protocol describes a general procedure for the synthesis of a pyridine-furan derivative.
Materials:
-
Halopyridine (e.g., 2-bromopyridine) (1.0 equiv)
-
Furan-2-boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halopyridine, furan-2-boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation. An inert atmosphere prevents catalyst deactivation and ensures reproducible results.
-
Base: The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid. The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
dot
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity
The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Halogenated pyridine-furan derivatives have shown promise in this area. [2][9]
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | 8 | [9] |
| Halogenated Pyrimidines | Escherichia coli O157:H7 | 400-600 | [2] |
| Pyridine-pyrimidine hybrids | E. coli, S. aureus, S. pyogenes | 62.5 | [10]|
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. [11] Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity
Certain pyridine-furan hybrids have also demonstrated antiviral properties, inhibiting the replication of various viruses. [3]For instance, some furopyridines have shown efficacy against adenovirus type 7 and rotavirus. [3]
| Compound Class | Virus | EC₅₀ (µM) | Reference |
|---|---|---|---|
| Coumarin–nitrogen-based heterocyclic derivatives | Chikungunya Virus | 10.2 - 19.1 | [12] |
| Thiazolopyrimidine derivatives | Chikungunya Virus | 42 | [12]|
IV. Structure-Activity Relationship (SAR): Decoding the Role of Halogens and Substituents
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective drug candidates.
dot
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Solubility profile of 5-Chloro-2-(furan-2-yl)pyridine in polar solvents
An In-Depth Technical Guide to Determining the Solubility Profile of 5-Chloro-2-(furan-2-yl)pyridine in Polar Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for determining the aqueous and polar solvent solubility of 5-Chloro-2-(furan-2-yl)pyridine, a critical parameter in pharmaceutical research and development. As a Senior Application Scientist, the following content is synthesized from established analytical practices and foundational scientific principles to ensure accuracy, reliability, and practical applicability in a laboratory setting.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a cornerstone for oral drug delivery, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor aqueous solubility is a major contributor to the high attrition rates of promising drug candidates. Therefore, a thorough understanding and accurate determination of the solubility profile of a novel compound like 5-Chloro-2-(furan-2-yl)pyridine is not merely a data point but a critical step in risk mitigation and lead optimization.[3]
This guide will delve into the theoretical underpinnings of solubility and provide detailed, field-proven protocols for its experimental determination, empowering researchers to generate robust and reliable data.
Theoretical Framework: Understanding the Drivers of Solubility
At its core, solubility is the thermodynamic equilibrium concentration of a solute dissolved in a solvent. This equilibrium is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 5-Chloro-2-(furan-2-yl)pyridine, a heterocyclic aromatic compound, its solubility in polar solvents will be dictated by several key factors:
-
Molecular Structure: The presence of the polar furan and pyridine rings, along with the electronegative chlorine and nitrogen atoms, allows for potential dipole-dipole interactions and hydrogen bonding with polar solvent molecules like water, ethanol, and methanol. However, the overall aromaticity and the presence of the nonpolar chlorophenyl group contribute to its hydrophobic character, which will counteract its solubility in highly polar solvents.
-
Solvent Polarity: The principle of "like dissolves like" is fundamental. The solubility of 5-Chloro-2-(furan-2-yl)pyridine is expected to vary across a range of polar solvents. While it may exhibit some solubility in water, its solubility is likely to be higher in less polar but still polar-protic or aprotic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO). The ability of the solvent to form hydrogen bonds and engage in dipole-dipole interactions with the solute is paramount.
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with an increase in temperature.[4][5][6] However, this relationship is not always linear and should be determined experimentally.[4]
-
pH (for Aqueous Solubility): The pyridine nitrogen in 5-Chloro-2-(furan-2-yl)pyridine is weakly basic and can be protonated at acidic pH. This ionization would lead to the formation of a more polar cation, which is expected to have significantly higher aqueous solubility than the neutral molecule.[7][8] Therefore, determining the pH-solubility profile is crucial for understanding its behavior in the gastrointestinal tract.
Experimental Determination of Solubility: Protocols and Best Practices
Accurate and reproducible solubility data is the bedrock of preclinical development. The following section details the gold-standard "shake-flask" method for determining thermodynamic equilibrium solubility.
The Shake-Flask Method: A Gold Standard for Equilibrium Solubility
The shake-flask method is widely regarded as the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][9] It involves saturating a solvent with an excess of the compound and then quantifying the concentration of the dissolved solute.
Sources
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- 4. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
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- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Chemo-Orthogonality in Biheteroaryl Scaffolds: The Reactivity of the Furan Ring in 5-Chloro-2-(furan-2-yl)pyridine
This guide focuses on the specific bi-heteroaryl system where a furan ring is attached to the C2 position of a 5-chloropyridine scaffold. This structural motif—5-chloro-2-(furan-2-yl)pyridine —represents a classic "push-pull" electronic system used in medicinal chemistry to access complex tricyclic cores or to serve as a masked 1,4-dicarbonyl functionality.
Executive Summary
The 5-chloro-2-(furan-2-yl)pyridine scaffold combines an electron-deficient heterocycle (pyridine) with an electron-rich heterocycle (furan). This guide analyzes the reactivity of the furan ring within this specific environment.[1][2] Unlike isolated furan, the furan ring in this system is electronically modulated by the electron-withdrawing 5-chloropyridine moiety. This modulation creates a unique reactivity profile, allowing for highly regioselective electrophilic substitutions, controlled Diels-Alder cycloadditions, and oxidative ring-opening transformations that are critical for late-stage drug functionalization.
Electronic Landscape & Mechanistic Grounding
To predict reactivity, one must understand the electronic crosstalk between the two rings.
-
The Pyridine Anchor (Electron Poor): The pyridine ring is
-deficient. The chlorine atom at C5 exerts a (inductive) effect, further decreasing electron density. The nitrogen atom at position 1 pulls density, making the C2 position electrophilic. -
The Furan Warhead (Electron Rich): Furan is
-excessive. However, when attached to C2 of the pyridine, the furan ring acts as a donor ( -base) into the pyridine acceptor. -
Net Effect: The furan ring is deactivated relative to unsubstituted furan but remains significantly more reactive than the pyridine ring toward electrophiles. This ensures chemo-selectivity: electrophiles will exclusively attack the furan ring, specifically at the C5' position (distal to the pyridine), avoiding the pyridine ring entirely.
Visualization: Reactivity Hotspots
The following diagram maps the distinct reactivity zones of the scaffold.
Figure 1: Chemo-selective reactivity map of the 5-chloro-2-(furan-2-yl)pyridine scaffold.
Electrophilic Aromatic Substitution (EAS)[3][4]
The most reliable reaction for this scaffold is EAS. The 5-chloropyridine ring acts as a bulky, electron-withdrawing protecting group for the furan C2' position, directing all incoming electrophiles to the C5' position .
Regioselectivity Logic
-
Pyridine Ring: Inert to standard EAS (requires forcing conditions like oleum/HNO3 at >300°C).
-
Furan Ring: Highly reactive. The transition state for substitution at C5' is stabilized by the oxygen lone pair.
-
Outcome: Monosubstitution at Furan-C5' is achieved with >95% regiocontrol.
Experimental Protocol: C5'-Bromination
This protocol introduces a bromine handle for subsequent Suzuki/Buchwald couplings.
Reagents:
-
Substrate: 5-chloro-2-(furan-2-yl)pyridine (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile
-
Temperature: 0°C to RT[3]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 g (5.5 mmol) of 5-chloro-2-(furan-2-yl)pyridine in 10 mL of anhydrous DMF under
atmosphere. -
Addition: Cool the solution to 0°C. Add NBS (1.03 g, 5.8 mmol) portion-wise over 15 minutes to prevent exotherms. Note: The solution will turn slightly orange.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Monitoring: Check TLC (20% EtOAc/Hexanes). The starting material (
) should disappear, replaced by a slightly less polar product. -
Workup: Pour the reaction mixture into 50 mL of ice water. The product usually precipitates.
-
Yield: Expect 85-92% yield of 2-(5-bromo-furan-2-yl)-5-chloropyridine.
The Diels-Alder Cycloaddition (Furan as Diene)[9]
The furan ring retains significant diene character.[7] However, the electron-withdrawing 5-chloropyridine substituent at C2 lowers the HOMO energy of the furan. This makes the furan less reactive toward electron-deficient dienophiles (Normal Electron Demand) compared to unsubstituted furan, but it stabilizes the adduct against retro-Diels-Alder reversion.
Reaction Scope
-
Dienophiles: Maleimides, Maleic Anhydride, Benzynes.
-
Stereochemistry: Endo-selectivity is generally favored (kinetic control), but the bulky pyridine group can sterically bias the transition state, occasionally favoring exo-adducts or specific regioisomers if the dienophile is unsymmetrical.
Protocol: Cycloaddition with Maleic Anhydride
This reaction generates a bicyclic [2.2.1] oxa-norbornene system.
Step-by-Step Workflow:
-
Setup: In a sealed pressure tube, combine 5-chloro-2-(furan-2-yl)pyridine (1.0 equiv) and Maleic Anhydride (1.2 equiv).
-
Solvent: Add Toluene (0.5 M concentration). Ether is avoided to allow higher temperatures.
-
Thermal Activation: Heat to 80°C for 12 hours.
-
Critical Check: If conversion is low (due to Pyridine deactivation), add 10 mol%
(Lewis Acid) to activate the dienophile.
-
-
Isolation: Cool to RT. The adduct often crystallizes out of toluene. Filter and wash with cold hexanes.
Oxidative Ring Opening (The "Masked" Dicarbonyl)
One of the most powerful applications of this scaffold is using the furan as a "masked" 1,4-dicarbonyl. Oxidative opening yields a 1,4-enedione attached to the pyridine, which serves as a precursor for pyridazines or pyrroles.
Mechanism & Pathway
The reaction proceeds via electrophilic attack of an oxidant (e.g.,
Figure 2: Oxidative unmasking of the furan ring.
Protocol: Clauson-Kaas Methoxylation
-
Reagents: Substrate (1 equiv),
(1.1 equiv), MeOH (solvent), (2.5 equiv). -
Procedure: To a solution of substrate in MeOH at -10°C, add
dropwise. The base neutralizes HBr formed. -
Hydrolysis: The resulting acetal is treated with dilute
in acetone to yield the 1,4-dicarbonyl compound.
Comparative Data Summary
The following table summarizes the reactivity of the furan ring in this specific scaffold compared to isolated furan.
| Reaction Type | Isolated Furan | Furan in 5-Cl-Pyridine Scaffold | Mechanistic Driver |
| Bromination (NBS) | Very Fast (Poly-bromination common) | Controlled (Mono-substitution at C5') | Pyridine steric/electronic deactivation prevents over-reaction. |
| Diels-Alder | Fast (RT) | Slower (Requires Heat/Lewis Acid) | Pyridine lowers Furan HOMO energy. |
| Nitration | Explosive/Poly-nitro | Selective (C5'-Nitro) | Pyridine ring acts as a heat sink and regiocontrol element. |
| Lithiation | C2 and C5 | Exclusive C5' | C2 is blocked; Pyridine nitrogen can direct lithiation if not chlorinated, but Cl prevents N-coordination. |
References
-
Synthesis and Reactivity of 2-(Furan-2-yl)
-
Furan Ring Opening Strategies
- Title: "Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
- Source: Molecules (MDPI), 2022.
- Context: Detailed mechanistic insight into acid-catalyzed ring opening and oxid
-
URL:[Link]
-
Diels-Alder Reactivity of Furan Derivatives
-
Electrophilic Substitution Principles
- Title: "Unveiling the electrophilic aromatic substitution reactions of pyridine deriv
- Source: New Journal of Chemistry (RSC), 2020.
- Context: Provides the theoretical basis for why the pyridine ring is deactivated, directing electrophiles to the
-
URL:[Link]
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- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Strategic C-H Activation of 5-Chloro-2-(furan-2-yl)pyridine for Advanced Synthesis
Introduction and Strategic Overview
The pursuit of molecular complexity from simple, ubiquitous C-H bonds represents a paradigm shift in modern organic synthesis. This approach, known as C-H activation, offers unparalleled atom and step economy, circumventing the need for traditional pre-functionalized starting materials.[1][2] The heterocyclic scaffold, 5-Chloro-2-(furan-2-yl)pyridine, is a valuable building block in medicinal chemistry and materials science. Its structure presents a fascinating challenge and a unique opportunity for selective functionalization, featuring multiple C-H bonds across two distinct heteroaromatic rings. The pyridine nitrogen can serve as an endogenous directing group, while the furan ring possesses inherently reactive C-H bonds, particularly at the position adjacent to the oxygen atom.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic C-H functionalization of 5-Chloro-2-(furan-2-yl)pyridine. We will move beyond a simple listing of procedures to explain the underlying principles and mechanistic rationale behind catalyst and condition selection. The protocols described herein are grounded in established, authoritative methodologies, providing a trustworthy framework for the synthesis of novel derivatives.
Structural Analysis and Regioselectivity Considerations
The reactivity of 5-Chloro-2-(furan-2-yl)pyridine in C-H activation is dictated by the interplay of electronic effects, steric hindrance, and the coordinating ability of its heteroatoms. Understanding these factors is paramount to predicting and controlling the site of functionalization.
-
Furan Ring: The C-H bond at the C5' position (alpha to the oxygen and distal to the pyridine substituent) is the most electron-rich and sterically accessible site on the furan ring. This position is highly susceptible to electrophilic metalation, making it a primary target for many transition-metal-catalyzed reactions, particularly direct arylations.[4][5]
-
Pyridine Ring: The nitrogen atom is a powerful Lewis basic site that can act as a directing group, facilitating ortho-C-H metalation to form a stable 5-membered metallacycle intermediate.[6][7] This would favor functionalization at the C3 position. However, this position is sterically encumbered by the adjacent furan ring, which may impede the approach of a bulky catalytic complex. The C4 and C6 positions remain alternative, albeit typically less reactive, sites.
The choice of metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and reaction conditions will ultimately govern which of these sites is functionalized, allowing for programmable regioselectivity.
Caption: Potential C-H activation sites on 5-Chloro-2-(furan-2-yl)pyridine.
Palladium-Catalyzed Direct C-H Arylation
Palladium catalysis is the workhorse of C-H functionalization, offering a versatile and highly efficient means to form new C-C bonds.[2][8] Direct arylation protocols are particularly attractive as they couple C-H bonds directly with aryl halides, avoiding the synthesis of organometallic reagents.[3][9]
Principle and Mechanism
The most widely accepted mechanism for these transformations is the Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle.[8] A common pathway involves:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form an Ar-Pd(II)-X intermediate.
-
C-H Activation: The heterocycle coordinates to the palladium center. The C-H bond is then cleaved, often via a Concerted Metalation-Deprotonation (CMD) pathway, assisted by a base.[7] This step is typically rate-determining and dictates the regioselectivity.
-
Reductive Elimination: The aryl and heteroaryl groups on the Pd(II) center couple, forming the product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation.
Protocol 1: Regioselective Arylation at the Furan C5' Position
This protocol targets the most activated C-H bond on the furan ring, leveraging its inherent electronic properties.
Materials:
-
5-Chloro-2-(furan-2-yl)pyridine
-
Aryl bromide or iodide (e.g., 4-bromoanisole)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium Acetate (KOAc), dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
Step-by-Step Procedure:
-
To a dry Schlenk tube or sealed reaction vial under an inert atmosphere (Argon or Nitrogen), add 5-Chloro-2-(furan-2-yl)pyridine (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and KOAc (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the vessel with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous DMAc (3-5 mL) via syringe.
-
Seal the vessel tightly and place it in a preheated oil bath or heating block at 120-150 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-(5-chloro-2-pyridyl)furan derivative.
Causality and Insights:
-
Catalyst System: Pd(OAc)₂ is a common and effective palladium precursor. The bulky, electron-rich phosphine ligand (PCy₃) promotes oxidative addition and stabilizes the catalytic species at high temperatures.[10]
-
Base: KOAc is a crucial component, acting as the proton acceptor in the CMD C-H activation step. Stronger bases can lead to side reactions.[4]
-
Solvent: High-boiling polar aprotic solvents like DMAc are excellent for this transformation, as they help to solubilize the reagents and can facilitate the C-H activation process.[9]
Rhodium and Ruthenium-Catalyzed Protocols
While palladium is dominant, rhodium and ruthenium complexes offer complementary reactivity for C-H functionalization, often enabling different types of bond formations.[6][11]
Protocol 2: Rhodium(III)-Catalyzed Oxidative Alkenylation
Rhodium(III) catalysts, particularly those bearing a Cp* (pentamethylcyclopentadienyl) ligand, are highly effective for coupling C-H bonds with unsaturated partners like alkenes and alkynes.[6][12] The pyridine nitrogen is an excellent directing group for this type of transformation.
Principle and Mechanism: The reaction typically begins with C-H activation of the substrate by the [Cp*Rh(III)] catalyst to form a five-membered rhodacycle intermediate. This intermediate then undergoes migratory insertion with the alkene or alkyne coupling partner. A subsequent β-hydride elimination releases the product and a Rh(I)-H species, which is then re-oxidized to the active Rh(III) state by an oxidant (e.g., Cu(OAc)₂) to complete the catalytic cycle.[6]
Caption: Simplified cycle for Rh(III)-catalyzed oxidative alkenylation.
Materials:
-
5-Chloro-2-(furan-2-yl)pyridine
-
Activated Alkene (e.g., ethyl acrylate)
-
[Cp*RhCl₂]₂
-
Silver Hexafluoroantimonate (AgSbF₆)
-
Copper(II) Acetate (Cu(OAc)₂), as oxidant
-
1,2-Dichloroethane (DCE) or tert-Amyl alcohol
Step-by-Step Procedure:
-
In a dry reaction vial, combine 5-Chloro-2-(furan-2-yl)pyridine (0.5 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).
-
Evacuate and backfill the vial with an inert gas.
-
Add the solvent (e.g., DCE, 2.0 mL), followed by the alkene (1.0 mmol, 2.0 equiv.) and Cu(OAc)₂ (1.0 mmol, 2.0 equiv.).
-
Seal the vial and heat the mixture at 80-110 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with dichloromethane (DCM).
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the C3-alkenylated product.
Causality and Insights:
-
Catalyst System: The [CpRhCl₂]₂ dimer is a stable precursor to the active cationic [CpRh(III)] catalyst.[12] AgSbF₆ acts as a halide scavenger, generating the more reactive cationic rhodium species.
-
Oxidant: Cu(OAc)₂ is essential for regenerating the active Rh(III) catalyst from the Rh(I) species formed after reductive elimination, making the cycle catalytic.[11]
Protocol 3: Ruthenium(II)-Catalyzed Carboxylate-Assisted Arylation
Ruthenium(II) complexes, such as [RuCl₂(p-cymene)]₂, are cost-effective catalysts that can mediate direct arylation, often with the assistance of a carboxylate additive.[13][14]
Materials:
-
5-Chloro-2-(furan-2-yl)pyridine
-
Aryl Bromide
-
[RuCl₂(p-cymene)]₂
-
Potassium Pivalate (KOPiv) or Adamantane Carboxylic Acid ((1-Ad)CO₂H)
-
Potassium Carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
Step-by-Step Procedure:
-
To a dry Schlenk tube, add 5-Chloro-2-(furan-2-yl)pyridine (1.0 mmol, 1.0 equiv.), the aryl bromide (1.5 mmol, 1.5 equiv.), [RuCl₂(p-cymene)]₂ (0.025 mmol, 2.5 mol%), the carboxylate additive (0.3 mmol, 30 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous NMP (3 mL) via syringe.
-
Seal the tube and heat the mixture at 120 °C for 24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Causality and Insights:
-
Carboxylate Assistance: The carboxylate additive is believed to facilitate the C-H activation step through a concerted metalation-deprotonation mechanism, forming a six-membered ruthenacycle intermediate.[13] This can alter or enhance the regioselectivity compared to other systems.
Summary of Protocols
The choice of catalytic system allows for targeted functionalization of different C-H bonds within the 5-Chloro-2-(furan-2-yl)pyridine scaffold.
| Protocol | Catalyst System | Coupling Partner | Major Regioisomer | Typical Yields | Key Condition |
| 1 | Pd(OAc)₂ / PCy₃ | Aryl Halide | Furan C5' | Good to Excellent | KOAc base, DMAc |
| 2 | [Cp*RhCl₂]₂ / AgSbF₆ | Alkene | Pyridine C3 | Moderate to Good | Cu(OAc)₂ oxidant |
| 3 | [RuCl₂(p-cymene)]₂ | Aryl Halide | Pyridine C3 | Moderate to Good | Carboxylate additive |
Conclusion
The strategic C-H activation of 5-Chloro-2-(furan-2-yl)pyridine is a powerful tool for the rapid generation of molecular diversity. By carefully selecting the transition metal catalyst and reaction conditions, researchers can selectively functionalize either the furan or the pyridine ring with high predictability. The palladium-catalyzed protocols offer a robust method for arylation at the activated C5' position of the furan, while rhodium and ruthenium systems, guided by the pyridine nitrogen, provide access to functionalization at the C3 position of the pyridine core. These detailed application notes serve as a foundational guide for chemists to explore and expand the synthetic utility of this valuable heterocyclic building block.
References
-
Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics - ACS Publications. [Link]
-
Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. MDPI. [Link]
-
C-H and C-Si Functionalizations of Furan Derivatives. Palladium-catalyzed Homocoupling and Arylation Reactions. Kobe University Repository. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
-
Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. Organic Letters. [Link]
-
Palladium-Catalyzed Synthesis of 2,3,4-Trisubstituted Furans via Cascade Reactions of Aryloxy-enynes with Aryl Halides. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Link]
-
Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Synfacts. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]
-
Rhodium-Catalyzed Pyridine-Assisted C–H Arylation for the Synthesis of Planar Chiral Ferrocenes. CCS Chemistry. [Link]
-
Direct arylation of heteroarenes with aryl chlorides. Reaction conditions. ResearchGate. [Link]
-
Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. PMC. [Link]
-
Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. eScholarship.org. [Link]
-
Ruthenium-Catalyzed Direct C–H Bond Arylations of Heteroarenes. Organic Letters. [Link]
-
Ruthenium(II)-Catalyzed C–H Bond Activation and Functionalization. Chemical Reviews. [Link]
-
Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. RSC Publishing. [Link]
Sources
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. mdpi.com [mdpi.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Advanced Functionalization Strategies for 5-Chloro-2-(furan-2-yl)pyridine in Pharmaceutical Synthesis
Application Note: AN-PHARM-052
Abstract
This application note details the synthesis and divergent functionalization of 5-Chloro-2-(furan-2-yl)pyridine , a "privileged scaffold" in modern drug discovery. Characterized by a biaryl heterocyclic core, this intermediate offers three distinct vectors for chemical modification: the electrophilic C5-chlorine handle, the nucleophilic C5'-position of the furan ring, and the latent 1,4-dicarbonyl functionality masked within the furan system. This guide provides validated protocols for Suzuki-Miyaura coupling (scaffold construction), Buchwald-Hartwig amination (pyridine functionalization), Direct C-H Arylation (furan extension), and Achmatowicz Rearrangement (ring opening), enabling the rapid generation of high-value kinase inhibitor libraries and bioactive heterocycles.
Strategic Value & Retrosynthetic Logic
In medicinal chemistry, the 5-chloro-2-(furan-2-yl)pyridine scaffold serves as a robust bioisostere for biaryl systems found in kinase inhibitors (e.g., TGF-β, JAK2) and GPCR ligands.
-
Vector A (Pyridine C5-Cl): A handle for cross-coupling (Suzuki, Buchwald) to install solubilizing groups or pharmacophores.
-
Vector B (Furan C5'-H): Accessible via direct C-H activation, avoiding pre-functionalization.[1]
-
Vector C (Furan Ring): A "masked" 1,4-dicarbonyl system. Oxidative opening grants access to complex sp³-rich scaffolds (e.g., dihydropyranones, pyrroles).
Figure 1: Divergent synthesis strategy. The core scaffold is constructed exploiting the reactivity difference between C2-Br and C5-Cl, preserving the chlorine for late-stage diversification.
Module 1: Scaffold Construction (Regioselective Suzuki Coupling)
Objective: Synthesize 5-chloro-2-(furan-2-yl)pyridine from 2-bromo-5-chloropyridine. Expert Insight: The success of this reaction relies on the significant reactivity difference between the C2-bromide and the C5-chloride. Under controlled conditions, Pd(0) undergoes oxidative addition almost exclusively at the C-Br bond, leaving the C-Cl bond intact for future steps.
Protocol 1.1: Optimized Suzuki Conditions
| Parameter | Specification | Notes |
| Substrate | 2-Bromo-5-chloropyridine (1.0 eq) | Limiting reagent. |
| Coupling Partner | 2-Furanylboronic acid (1.1 eq) | Slight excess to ensure conversion. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Tetrakis is standard; Pd(dppf)Cl₂ is a robust alternative. |
| Base | Na₂CO₃ (2.0 eq) | 2M Aqueous solution. |
| Solvent | DME / H₂O (3:1 v/v) | Dimethoxyethane provides optimal solubility/polarity. |
| Temp/Time | 80°C, 4-6 hours | Monitor by TLC/LCMS. Avoid overheating to prevent Cl-activation. |
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve 2-bromo-5-chloropyridine (1.92 g, 10 mmol) in DME (30 mL).
-
Degassing: Sparge the solution with Argon for 15 minutes. Critical: Oxygen poisons Pd(0) catalysts.
-
Addition: Add Pd(PPh₃)₄ (346 mg, 0.3 mmol) followed by 2-furanylboronic acid (1.23 g, 11 mmol).
-
Base: Add degassed 2M Na₂CO₃ (10 mL).
-
Reaction: Heat to 80°C under Argon balloon. Monitor consumption of bromide.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2][3] Dry over MgSO₄.[2][4]
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product is typically a white/off-white solid.
Module 2: Pyridine Functionalization (Buchwald-Hartwig Amination)
Objective: Displacement of the C5-Chlorine with an amine (e.g., morpholine or aniline). Expert Insight: Aryl chlorides are sluggish electrophiles. Standard Pd(PPh₃)₄ is insufficient. This protocol utilizes BrettPhos or XPhos precatalysts, which are bulky, electron-rich ligands designed to facilitate oxidative addition into electron-neutral/rich aryl chlorides.
Protocol 2.1: C-N Bond Formation
Reagents:
-
5-Chloro-2-(furan-2-yl)pyridine (1.0 eq)
-
Amine (1.2 eq)[5]
-
Catalyst: Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%) OR BrettPhos Pd G3 Precatalyst.
-
Base: NaOtBu (1.4 eq) (Strong base required).
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Procedure:
-
Glovebox/Schlenk: Charge a vial with the chloropyridine (1.0 mmol), Pd catalyst, ligand, and NaOtBu.
-
Solvent: Add anhydrous Toluene (4 mL) and the amine (1.2 mmol).
-
Heat: Seal and heat to 100°C for 12-18 hours.
-
Note: If the furan ring shows sensitivity (acidic protons), switch base to Cs₂CO₃ and solvent to t-Amyl alcohol, heating to 110°C.
Module 3: Furan C-H Arylation (Direct Functionalization)
Objective: Introduce an aryl group at the C5' position of the furan ring without halogenation. Expert Insight: Direct C-H arylation is atom-economical. The pyridine nitrogen can act as a directing group, but for C5'-furan selectivity, the electronic bias of the furan ring dominates.
Figure 2: Mechanism of Concerted Metalation-Deprotonation (CMD) for Furan C-H Arylation.
Protocol 3.1: Conditions
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: PCy₃ or P(t-Bu)₃ (often ligand-free works for simple aryls).
-
Base: KOAc (2.0 eq) or Cs₂CO₃.
-
Coupling Partner: Aryl Iodide (1.5 eq).
-
Solvent: DMA (N,N-Dimethylacetamide) at 120°C.
Module 4: Furan Ring Opening (Achmatowicz Rearrangement)
Objective: Convert the furan moiety into a functionalized dihydropyranone or 1,4-dicarbonyl. Expert Insight: This is a high-value transformation for generating 3D complexity (sp³ character) from the flat aromatic furan. The "Aza-Achmatowicz" variant can yield piperidines if an amine is introduced.
Protocol 4.1: Oxidative Ring Expansion
| Component | Role |
| Oxidant | NBS (N-Bromosuccinimide) or m-CPBA |
| Solvent | THF/H₂O (4:1) |
| Temperature | 0°C to RT |
Procedure:
-
Dissolve 5-chloro-2-(furan-2-yl)pyridine in THF/H₂O.
-
Cool to 0°C. Add NBS (1.1 eq) portion-wise.
-
The reaction produces a hemiacetal intermediate.
-
Acidic Workup: Treat with mild acid (dilute HCl) to drive the rearrangement to the 6-hydroxy-2H-pyran-3(6H)-one derivative.
-
Application: This intermediate can be reduced (NaBH₄) or subjected to glycosylation chemistry.
Summary of Reactivity & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield in Suzuki | Homocoupling of Boronic Acid | Add boronic acid slowly; ensure strict O₂ exclusion. |
| Dehalogenation (Cl loss) | Pd-Hydride formation | Avoid secondary alcohols as solvents; reduce temp. |
| Furan Polymerization | Acidic conditions | Keep workup neutral/basic; avoid strong mineral acids. |
| No Reaction (Buchwald) | Catalyst deactivation | Switch to Pd-G3 precatalysts (air stable) + anhydrous conditions. |
References
-
Suzuki-Miyaura Coupling of Chloropyridines
-
Buchwald-Hartwig Amination Protocols
-
Furan Ring Opening (Achmatowicz)
-
Direct C-H Arylation of Heterocycles
-
Medicinal Chemistry of Pyridine Scaffolds
- Title: A decade of pyridine-containing heterocycles in US FDA approved drugs.
- Source: RSC Medicinal Chemistry.
-
URL:[Link]
Sources
Troubleshooting & Optimization
Preventing furan ring decomposition during acidic workup
Subject: Preventing Furan Ring Decomposition During Acidic Workup
Current Status: Operational Lead Scientist: Senior Application Specialist Last Updated: February 26, 2026
The Mechanism of Failure: Why Furan Turns to "Tar"
The "black tar" often observed during the acidic workup of furan derivatives is not random decomposition; it is a predictable cascade of acid-catalyzed reactions. Furan is an electron-rich heteroaromatic system. While it possesses aromatic character, it is significantly less stable than benzene and behaves essentially as a masked 1,4-dicarbonyl system (the reverse Paal-Knorr pathway).
The Decomposition Pathway[1]
-
Protonation: The furan ring is protonated by strong acids. Kinetic data confirms that protonation occurs preferentially at the
-position (C2/C5), which is approximately 7 kcal/mol less activated than the -position [1].[1][2] -
Nucleophilic Attack: The resulting cation is highly electrophilic. In aqueous media, water attacks this cation to form a dihydrofuranol intermediate.
-
Ring Opening: The hemiacetal-like intermediate collapses, opening the ring to form reactive 1,4-dicarbonyls (e.g., succindialdehyde derivatives).
-
Polymerization: These acyclic dicarbonyls are potent electrophiles that rapidly undergo aldol-type condensations, leading to the formation of complex, insoluble dark polymers (humins) [2].
Visualization: The Acid-Catalyzed Cascade
Figure 1: The mechanistic pathway of furan decomposition in aqueous acid. The formation of the acyclic 1,4-dicarbonyl is the point of no return.
Stability Data & Risk Assessment
Not all furans are equally fragile. Stability is dictated by the electronic nature of substituents on the ring.
Relative Stability Matrix
| Substituent Type | Electronic Effect | Stability in Acid | Recommended pH Limit | Examples |
| Electron-Withdrawing (EWG) | Deactivates ring (reduces basicity) | High | pH > 1.0 | 2-Furoic acid, 2-Nitro furan, 2-Acyl furan |
| Neutral / Alkyl | Mild activation | Moderate | pH > 3.0 | 2-Methyl furan, Furfuryl alcohol |
| Electron-Donating (EDG) | Activates ring (increases basicity) | Critical / Low | pH > 5.5 | 2-Methoxy furan, 2-Amino furan |
Key Insight: Electron-withdrawing groups (EWG) at the C2/C5 positions protect the ring by destabilizing the transition state for protonation. Conversely, electron-donating groups (EDG) make the ring a "proton sponge," accelerating decomposition [3].
Troubleshooting Protocols (The "How-To")
Protocol A: The "Flash Quench" (For Lewis Acid Reactions)
Scenario: You have performed a Friedel-Crafts or Lewis Acid catalyzed reaction (e.g., using
The Error: Adding water or 1M HCl directly to the reaction. This generates localized pockets of super-acidity (pH < 0) and heat. The Fix: Use a buffered, biphasic quench at low temperature.
-
Cool: Chill the reaction mixture to
to . -
Prepare Buffer: Make a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) or Sodium Phosphate buffer (pH 7.0) .
-
Why Rochelle's Salt? It chelates aluminum and boron salts at neutral pH, preventing the formation of acidic metal-hydrates while breaking up emulsions.
-
-
Dilute: Dilute the reaction mixture with an inert solvent (EtOAc or
) before quenching. -
Quench: Add the buffer dropwise with vigorous stirring.
-
Separate: Immediately separate layers. Do not let the furan sit in the aqueous layer.
Protocol B: Boc-Deprotection in the Presence of Furan
Scenario: You must remove a Boc group using acid, but the molecule contains a sensitive furan.
The Error: Using neat TFA or leaving the reaction overnight. The Fix: Kinetic control and "Reverse Quench."
-
Reagent: Use 4M HCl in Dioxane or 10-20% TFA in DCM . Avoid aqueous acids.
-
Temperature: Run the reaction at
. -
Monitoring: Monitor by TLC every 15 minutes. Stop immediately upon consumption of starting material.[3]
-
The Reverse Quench (CRITICAL):
-
Prepare a beaker of saturated
(sodium bicarbonate) mixed with crushed ice. -
Pour the reaction mixture INTO the bicarbonate slurry.
-
Reasoning: This ensures the furan never experiences a high concentration of acid during the workup. The acid is neutralized instantly upon contact.
-
-
Extraction: Extract immediately into DCM/EtOAc.
Protocol C: Purification (The "Pink Silica" Warning)
Scenario: Your crude looks good, but turns black on the silica column.
The Error: Standard silica gel is slightly acidic (pH 4-5). This is sufficient to degrade alkyl-furans. The Fix: Neutralize the stationary phase.
-
Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine (
) . -
Eluent: Maintain 0.1% to 0.5%
in the mobile phase during the column. -
Alternative: Use Basic Alumina (Activity Grade III) instead of silica gel for highly sensitive substrates.
Decision Logic for Workup Selection
Use this flow to determine the safest workflow for your specific reaction.
Figure 2: Decision tree for selecting the appropriate quenching protocol based on reaction components and substrate stability.
Frequently Asked Questions (FAQ)
Q: My reaction turned into a black tar immediately upon adding 1N HCl. Can I save it? A: Likely not. The black color indicates polymerization has already occurred. However, if the tar is suspended in solvent, try filtering it through a pad of Celite. Sometimes the monomeric product is trapped within the polymer matrix and can be washed out with non-polar solvents (Hexane/Ether), though yields will be low.
Q: Can I use Methanol instead of water for the workup? A: Yes, and it is often preferred. In the presence of acid, methanol can trap the ring-opened intermediate as a stable bis-acetal (preventing polymerization) [4]. This acetal can sometimes be re-cyclized to the furan later or isolated as a stable intermediate.
Q: I need to remove a metal catalyst, but I can't use acid washes. What do I do? A: Use scavengers.
-
SiliaMetS® (Silicycle): Metal scavenging silica that works at neutral pH.
-
EDTA wash: Use a disodium EDTA solution buffered to pH 7-8.
-
Filtration: Filter through a pad of Florisil or basic alumina.
Q: Is the furan ring stable to hydrogenation conditions? A: Generally, yes, but over-reduction to tetrahydrofuran (THF) is a risk. To prevent ring opening or saturation, avoid acidic supports (like Pd/C with traces of HCl) and use poisoned catalysts (e.g., Lindlar) or mild conditions if selectivity is required.
References
-
Guderjahn, S., et al. (2017). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Energy & Fuels, 31(12).
-
Hu, X., et al. (2016). "Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion." RSC Advances, 6, 39484-39490.
-
BenchChem Technical Support. (2025). "Stability of Furan Rings in Acidic/Basic Media." BenchChem Knowledge Base.
-
Wulf, C., et al. (2025). "Brønsted Acid-Catalyzed Reduction of Furans." PMC/NIH, Article PMC1087812.
Sources
Minimizing debromination side reactions when synthesizing chloropyridine derivatives
Topic: Minimizing Debromination & Halogen Scrambling Side Reactions Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Halogen Selectivity Paradox
Synthesizing chloropyridine derivatives while retaining a bromine substituent presents a classic chemoselectivity paradox. Bromine (
This guide provides mechanistic insights and self-validating protocols to suppress these side reactions.
Module 1: Lithium-Halogen Exchange & The "Halogen Dance"
The Problem: You intend to lithiate a specific position (e.g., C3) via Br-Li exchange to introduce an electrophile, but you observe regioisomers or scrambled products.
The Mechanism: The "Halogen Dance" is not an intramolecular shift but an intermolecular chain reaction. The initially formed kinetic lithio-species acts as a base, deprotonating a molecule of the starting material at a more acidic position (often adjacent to the ring nitrogen or another halogen). This generates a thermodynamic lithio-species at the wrong position.
Experimental Protocol: Kinetic Trapping
-
Temperature: Strict control at -78 °C is non-negotiable. The rate of the "dance" (isomerization) increases dramatically above -50 °C.
-
Addition Rate: Fast addition of the electrophile is crucial. In batch mode, the "residence time" of the lithiated species must be minimized.
-
Continuous Flow (Recommended): Flow chemistry allows residence times in the millisecond range, trapping the kinetic species before it can "dance" [1].
Visualization: The Halogen Dance Pathway
Caption: The kinetic lithio-intermediate must be quenched immediately. If allowed to warm or persist, it deprotonates the starting material, leading to the thermodynamic isomer (Halogen Dance).
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
The Problem: During the coupling of a chloropyridine (or coupling at the chloropyridine), you observe Hydrodehalogenation (loss of Br/Cl to H).
The Mechanism:
Hydrodehalogenation is primarily driven by
-
Alkoxide Bases: Bases like Sodium Ethoxide (
) or Isopropoxide possess -hydrogens that can transfer to Palladium. -
Alcohol Solvents: Similar mechanism to alkoxides.
-
Water: Acts as a proton source for protodeometalation.
Optimization Matrix: Minimizing Hydrodehalogenation
| Parameter | Recommendation | Rationale |
| Ligand | Bulky Phosphines (e.g., XPhos, SPhos) or NHCs (PEPPSI-IPr) | Bulky ligands accelerate Reductive Elimination (RE), favoring the product over the slower |
| Base | Inorganic Carbonates/Phosphates ( | Lacks |
| Solvent | Aprotic / Anhydrous (Toluene, Dioxane, THF) | Eliminates the primary hydride/proton source. If solubility is an issue, use minimal water/alcohol ratios. |
| Selectivity | Br > Cl (Standard) | Oxidative addition is faster at Br. To couple at Cl while keeping Br, specialized "ligand-free" or specific catalyst systems are required [4]. |
Visualization: Divergent Catalytic Cycle
Caption: Bulky ligands (blue path) accelerate reductive elimination. Alkoxide bases or alcohols (red path) introduce hydrides, leading to debromination.
Module 3: Nucleophilic Chlorination (Deoxychlorination)
The Problem: Converting a hydroxypyridine (pyridinone) to a chloropyridine using
The Solution:
Standard Vilsmeier-Haack conditions generate
Protocol Adjustment:
-
Buffer the Reaction: Add an organic base like N,N-Dimethylaniline (PhNMe2) or use DMA as a co-solvent. This neutralizes the
generated in situ. -
Avoid PCl5: Phosphorus pentachloride is more aggressive than
and promotes halogen exchange. -
Temperature Ramp: Do not reflux immediately. Stir at 0°C
RT for 1 hour to form the active Vilsmeier reagent, then heat gently only as required for conversion.
Troubleshooting & FAQ
Q1: I am seeing ~15% des-bromo product in my Suzuki coupling. I am using
Diagnosis: Ethanol is acting as a hydride source.[1]
is not bulky enough to force rapid reductive elimination. Fix: Switch solvent to Toluene/Water (10:1) or Dioxane.[1][2] Switch catalyst to Pd(dppf)Cl2 or use a bulky ligand like XPhos . Switch base to.
Q2: My Li-exchange reaction yields the regioisomer where the electrophile is next to the ring nitrogen, not where the Bromine was.
Diagnosis: You have encountered the Halogen Dance. The lithiated species isomerized to the thermodynamically stable position (ortho to Nitrogen) before reacting. Fix: Ensure reaction temperature is <-78°C . Increase the stirring speed to ensure rapid mixing. If possible, use a flow reactor or add the electrophile in situ (Barbier conditions) if compatible.
Q3: Can I couple a Chloropyridine at the Cl position while a Br is present?
Diagnosis: This is chemically difficult because
is weaker than. Fix: Generally, no. You must protect the Br (e.g., as a silane, though difficult) or use the Br for the first coupling. However, rare "ligand-controlled" selectivity has been reported where steric crowding at the Br-position might favor Cl-reaction, but this is substrate-specific [5].
References
-
Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines. PubMed. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Mechanism of Dehalogenation. Journal of Organic Chemistry. Available at: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. PMC. Available at: [Link]
-
Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. Journal of Organic Chemistry. Available at: [Link]
Sources
Recrystallization solvent systems for high-purity 5-Chloro-2-(furan-2-yl)pyridine
Introduction: The Biaryl Challenge
Welcome to the technical support hub for 5-Chloro-2-(furan-2-yl)pyridine . This bi-heteroaryl scaffold is a common intermediate in medicinal chemistry, often synthesized via Suzuki-Miyaura coupling.[1]
While the pyridine ring provides stability, the furan moiety introduces specific vulnerabilities —notably acid sensitivity and oxidation potential—that dictate your purification strategy. This guide moves beyond simple "recipes" to provide a logic-driven approach to solvent selection and troubleshooting.
Module 1: Solvent System Selection
The Solubility Profile
This molecule exhibits "intermediate polarity."[2] The pyridine nitrogen accepts hydrogen bonds, while the chloro- and furan- groups add lipophilicity.[1]
-
High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), THF.
-
Moderate Solubility: Ethanol, Methanol, Toluene (hot).
-
Low Solubility: Heptane, Hexane, Water.[1]
Recommended Solvent Systems
The following systems are validated based on the physicochemical properties of chloropyridine-furan analogs.
| System Type | Solvent Pair | Ratio (v/v) | Primary Use Case | Risk Factor |
| Binary (Standard) | EtOAc / Heptane | 1:3 to 1:5 | General purity enhancement; removal of non-polar dimers.[1] | Low. Excellent for removing boronic acid residues. |
| Binary (Polar) | Ethanol / Water | 4:1 to 2:1 | Removal of inorganic salts and highly polar impurities. | Medium. Risk of oiling out if water is added too fast. |
| Single Solvent | Isopropanol (IPA) | N/A | Large scale; slow crystallization for high crystal quality. | Low. Requires cooling to -10°C for max yield.[1] |
| Scavenging | Toluene / Hexane | 1:2 | Palladium removal. Toluene keeps Pd-complexes in solution better than alcohols.[1] | Medium. Lower recovery yield; effective for color improvement. |
Protocol: The "Gradient Addition" Method (EtOAc/Heptane)
Do not mix solvents beforehand. Use the anti-solvent titration method for maximum control.
-
Dissolution: Dissolve crude solid in the minimum amount of EtOAc at 60°C.
-
Filtration: Perform a hot filtration (through Celite if Pd is present) to remove insoluble salts.
-
Nucleation: While stirring at 50°C, add Heptane dropwise until a persistent turbidity (cloudiness) is observed.
-
Re-solubilization: Add 1-2 mL of EtOAc to clear the solution.
-
Crystallization: Remove heat. Allow to cool to RT with slow stirring (see Module 4).
-
Harvest: Cool to 0°C for 1 hour, then filter.
Module 2: The "Furan Factor" (Critical Warning)
Issue: The furan ring is acid-sensitive.[1][3] Mechanism: In the presence of strong acids (even residual HCl from a previous workup), the furan ring can undergo hydrolytic ring-opening to form dicarbonyls (e.g., levulinic acid derivatives) [1].
preventative Protocol:
-
Neutralization: Ensure your crude material is neutral. Wash the organic layer with saturated NaHCO₃ prior to evaporation.
-
Solvent Check: Do not use unbuffered acidic water in EtOH/Water recrystallizations.
-
Avoid: Acetic acid or TFA as co-solvents.
Module 3: Troubleshooting "Oiling Out"
Symptom: The solution turns milky, and a viscous oil settles at the bottom instead of crystals. Cause: The "Metastable Limit" is crossed. The compound separates as a liquid phase before it can nucleate as a solid (often due to impurities lowering the melting point or cooling too rapidly).
Workflow: Rescuing an Oiled Batch
Figure 1: Decision tree for troubleshooting oiling out events. Note that high impurity levels often make recrystallization impossible without prior chromatography.[1]
Module 4: Impurity Removal (Palladium & Color)
Symptom: Product is grey, brown, or tan (should be off-white/white).[1] Cause: Residual Palladium (Pd) from Suzuki coupling. Recrystallization alone rarely removes trace Pd efficiently.
The "Carbon Spike" Protocol:
-
Dissolve crude in hot EtOAc (or the solvent chosen for recrystallization).
-
Add Activated Charcoal (5-10 wt% relative to crude mass).[1]
-
Stir at reflux for 15-30 minutes.
-
Hot Filter through a pad of Celite to remove the charcoal.
-
Proceed with Heptane addition as described in Module 1.
Note: For stubborn Pd residues, use a silica-thiol scavenger resin (e.g., SiliaMetS® Thiol) prior to crystallization.[1]
Module 5: Workflow Visualization
Solvent Screening Logic
Figure 2: Logic flow for determining the correct solvent system on a small scale (100mg) before committing the full batch.
Frequently Asked Questions (FAQs)
Q: My product is turning black during recrystallization. Why? A: This indicates decomposition. Check two things:
-
Acid: Is your solvent acidic? (See Module 2).
-
Oxidation: Furan rings can oxidize in air, especially in solution and light. Perform the recrystallization under an inert atmosphere (Nitrogen/Argon) and minimize light exposure.
Q: Can I use Acetone/Water? A: Yes, but Acetone is often too good a solvent for these heterocycles, leading to low recovery yields. Ethanol/Water is generally superior for yield.
Q: How do I dry the crystals? A: Vacuum oven at 40-45°C. Do not exceed 60°C for extended periods, as the furan ring can degrade or sublime depending on the crystal lattice energy.[1]
References
-
BenchChem. (2025).[3] Stability issues of furan rings in acidic or basic conditions.[3][4][5] Retrieved from
-
Royal Society of Chemistry. (2016). CHEM21 Solvent Selection Guide of Classical- and Less Classical-Solvents. Green Chemistry.[6][7][8][9][10] Retrieved from
-
Athabasca University. (n.d.). Recrystallization: Single- and Two-Solvent Methods.[1][2] Retrieved from
-
Pfizer. (2016).[10] Green Chemistry Solvent Selection Guide. Retrieved from
Sources
- 1. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine - Google Patents [patents.google.com]
- 2. athabascau.ca [athabascau.ca]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 7. chemistryforsustainability.org [chemistryforsustainability.org]
- 8. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 10. researchgate.net [researchgate.net]
Overcoming steric hindrance in 2-substituted pyridine coupling reactions
Technical Support Center: Advanced Coupling of 2-Substituted Pyridines
Status: Active Operator: Senior Application Scientist Ticket ID: PYR-C2-STERIC-001
Executive Summary: The "2-Pyridyl Paradox"
Welcome to the technical support hub for pyridine coupling. You are likely here because your standard Suzuki conditions (Pd(PPh₃)₄ / Na₂CO₃) failed.
Coupling at the C2 position of pyridine presents a "perfect storm" of chemical hostility, driven by two distinct failure modes depending on whether the pyridine is the nucleophile or the electrophile .
-
As the Nucleophile (Boronate): The primary failure mode is Protodeboronation .[1][2] The 2-pyridyl carbon-boron bond is exceptionally labile and hydrolyzes rapidly in aqueous base, destroying your reagent before it can couple.
-
As the Electrophile (Halide): The primary failure mode is Catalyst Poisoning . The basic nitrogen atom coordinates to the Palladium center, displacing ligands and shutting down the catalytic cycle (the "N-effect").
This guide provides the specific protocols to bypass these mechanisms.
Diagnostic & Mechanistic Workflows
Module A: The Failure Mechanisms
Before selecting a protocol, visualize why standard methods fail.
Figure 1: Mechanistic divergence of failure modes in 2-pyridyl couplings.
Validated Protocols & Solutions
Scenario A: You are using a 2-Pyridyl Boron Species (Nucleophile)
The Fix: Switch to MIDA Boronates (N-methyliminodiacetic acid).[2][3] Why: MIDA boronates are sp³-hybridized, removing the vacant p-orbital on boron. This prevents the transmetallation (and hydrolysis) until a specific "slow-release" mechanism is triggered by mild base. This keeps the concentration of the unstable free boronic acid low, preventing protodeboronation.[1]
Protocol: The "Slow-Release" MIDA Coupling Reference: Knapp et al. J. Am. Chem. Soc. 2009 [1]
| Component | Reagent | Equiv.[1][3][4][5] | Function |
| Catalyst | Pd(OAc)₂ | 0.05 | Pre-catalyst |
| Ligand | SPhos or XPhos | 0.10 | Bulky, electron-rich ligand to facilitate OA |
| Boron | 2-Pyridyl MIDA Boronate | 1.5 | Stable boron reservoir |
| Base | K₃PO₄ (anhydrous) | 5.0 | Promotes slow hydrolysis of MIDA |
| Additive | Cu(OAc)₂ | 0.5 | Optional: Promotes transmetallation |
| Solvent | DMF : IPA (4:1) | - | Protic co-solvent is critical for MIDA hydrolysis |
Step-by-Step:
-
Charge a vial with 2-Pyridyl MIDA boronate (1.5 equiv), Aryl Chloride (1.0 equiv), and Cu(OAc)₂ (0.5 equiv).
-
Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).
-
Add K₃PO₄ (5.0 equiv).
-
Add solvent mixture DMF:Isopropanol (4:1). Note: Anhydrous conditions are NOT required.[6]
-
Heat to 100 °C for 16–24 hours.
-
Workup: Dilute with EtOAc, wash with NH₄Cl (aq) to remove Copper salts.
Scenario B: You are using a 2-Halo Pyridine (Electrophile)
The Fix: Use Pd-PEPPSI-IPent or Buchwald G4 Precatalysts . Why:
-
Pd-PEPPSI-IPent: The "IPent" (Isopentyl) NHC ligand provides "flexible bulk." It is large enough to prevent the pyridine nitrogen from binding to the Pd center (steric shielding) but flexible enough to allow the oxidative addition of hindered substrates.
-
G4-XPhos: Ensures rapid formation of the active L-Pd(0) species without forming inactive dimers.
Protocol: Sterically Demanding Negishi/Suzuki with PEPPSI Reference: Organ et al. Angew.[6] Chem. Int. Ed. 2009 [2][7][8]
| Component | Reagent | Equiv.[1][3][4][5] | Notes |
| Catalyst | Pd-PEPPSI-IPent | 0.02 | 2 mol% is usually sufficient |
| Nucleophile | Aryl-ZnCl (Negishi) or Aryl-B(OH)₂ | 1.5 | Negishi is preferred for extreme sterics |
| Base (Suzuki) | KOtBu | 2.0 | Strong base required for PEPPSI activation |
| Solvent | 1,4-Dioxane or Toluene | - | 0.5 M concentration |
| Temp | 60–80 °C | - | Mild heat prevents decomposition |
Step-by-Step (Suzuki Variation):
-
In a glovebox or under Argon: Combine Pd-PEPPSI-IPent (2 mol%), Boronic Acid (1.5 equiv), and KOtBu (2.0 equiv).
-
Add the sterically hindered 2-chloropyridine (1.0 equiv).
-
Inject anhydrous Dioxane.
-
Stir at 80 °C.
-
Observation: The reaction should turn from yellow to light amber. If it turns black immediately, oxygen ingress occurred.
Troubleshooting Matrix (FAQ)
| Symptom | Diagnosis | Solution |
| Reaction turns black immediately | Catalyst decomposition ("Pd-Black"). | Oxygen Leak: Degas solvents thoroughly. Ligand Scavenging: Your pyridine N is binding Pd. Switch to Pd-PEPPSI-IPent or increase ligand loading (XPhos) to 2:1 vs Pd. |
| Starting Material (Halide) remains | Oxidative Addition failure. | Sterics: The catalyst cannot access the C-Cl bond. Switch to Pd-G4-Sphos or Pd-PEPPSI-IPent . Electronics: 2-Cl pyridine is electron-poor (good), but if you have -OMe groups nearby, it deactivates. Increase temp to 100°C. |
| Yield is low; Pyridine (H) detected | Protodeboronation of the boronate. | Critical Failure: You are using free boronic acid. Fix: Switch to MIDA Boronate (Scenario A) or Potassium Trifluoroborate (BF3K) salt. |
| Coupling works but stops at 50% | Catalyst death / Product Inhibition. | The product (bipyridine) is a better ligand than your phosphine. Fix: Use a ligand that binds tighter than bipyridine: XPhos or BrettPhos . |
Decision Logic: Selecting the Right Path
Use this logic gate to determine your experimental setup.
Figure 2: Experimental decision matrix for 2-pyridyl cross-coupling optimization.
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Organ, M. G., Çalimsiz, S., Sayah, M., Trebeb, K. H., & Lough, A. J. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition, 48(13), 2383–2387. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Angewandte Chemie International Edition, 47(25), 4695–4698. (Foundational work on XPhos/SPhos ligand effects). [Link]
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Validation & Comparative
An In-Depth Technical Guide to the ¹H and ¹³C NMR Interpretation of 5-Chloro-2-(furan-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, expert-level analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-(furan-2-yl)pyridine. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its spectral characteristics is paramount for unambiguous structural confirmation and purity assessment. This document moves beyond a simple data report, offering a comparative analysis grounded in the fundamental principles of NMR spectroscopy as they apply to substituted pyridine and furan systems.
Molecular Structure and Predicted Spectral Overview
5-Chloro-2-(furan-2-yl)pyridine is a bi-heterocyclic system where a pyridine ring is substituted at the 2-position with a furan ring and at the 5-position with a chlorine atom. This substitution pattern gives rise to a unique electronic environment for each proton and carbon atom, resulting in a distinct NMR fingerprint.
Molecular Structure and Atom Numbering:
Caption: Structure of 5-Chloro-2-(furan-2-yl)pyridine with atom numbering for NMR assignments.
The following sections will deconstruct the anticipated ¹H and ¹³C NMR spectra, drawing comparisons with simpler, related molecules to rationalize the predicted chemical shifts and coupling patterns.
¹H NMR Spectral Interpretation: A Comparative Approach
The ¹H NMR spectrum of 5-Chloro-2-(furan-2-yl)pyridine is predicted to show six distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring and the three protons on the furan ring.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | ~8.5 | d | ~2.5 |
| H4 | ~7.8 | dd | ~8.5, 2.5 |
| H3 | ~7.3 | d | ~8.5 |
| H5' | ~7.6 | dd | ~1.8, 0.8 |
| H3' | ~7.2 | dd | ~3.6, 0.8 |
| H4' | ~6.5 | dd | ~3.6, 1.8 |
Rationale and Comparative Analysis:
The predicted chemical shifts are based on the additive effects of the substituents on the parent pyridine and furan rings.
-
Pyridine Ring Protons (H3, H4, H6):
-
Reference - 2-Chloropyridine: In 2-chloropyridine, the proton ortho to the nitrogen (H6) is the most deshielded, appearing at approximately 8.39 ppm. The other protons appear at ~7.64 ppm, ~7.32 ppm, and ~7.23 ppm.[1]
-
Effect of the Furan Ring: The 2-furan substituent will exert a significant electronic influence. The furan ring is generally considered electron-rich and can donate electron density into the pyridine ring, which would be expected to cause some upfield shifting of the pyridine protons.
-
Effect of the Chlorine Atom: The chlorine at the 5-position is an electron-withdrawing group, which will deshield the adjacent protons (H4 and H6).
-
H6: This proton is ortho to the nitrogen, making it inherently downfield. The adjacent chlorine atom will further deshield it, leading to a predicted chemical shift of around 8.5 ppm. It will appear as a doublet due to coupling with H4.
-
H4: This proton is meta to the nitrogen and ortho to the chlorine. It will be deshielded by the chlorine and will be split by both H3 and H6, resulting in a doublet of doublets around 7.8 ppm.
-
H3: This proton is meta to both the nitrogen and the chlorine, and ortho to the furan ring. It is expected to be the most upfield of the pyridine protons, appearing as a doublet due to coupling with H4 around 7.3 ppm.
-
-
Furan Ring Protons (H3', H4', H5'):
-
Reference - 2-Substituted Furans: In 2-substituted furans, the proton at the 5-position (H5') is typically the most deshielded, followed by the proton at the 3-position (H3'), and finally the proton at the 4-position (H4') is the most shielded.[2][3] For instance, in 1-(furan-2-yl)ethan-1-ol, the signals are observed at 7.36 ppm (H5'), 6.31 ppm (H4'), and 6.22 ppm (H3').[2]
-
Effect of the Pyridine Ring: The 2-pyridyl group is electron-withdrawing, which will deshield all the furan protons.
-
H5': Being adjacent to the oxygen and influenced by the pyridyl substituent, this proton is expected to be the most downfield of the furan protons, predicted around 7.6 ppm. It will appear as a doublet of doublets due to coupling with H4' and H3'.
-
H3': This proton will also be deshielded by the adjacent pyridyl ring and is predicted to be around 7.2 ppm, appearing as a doublet of doublets.
-
H4': This proton is the most shielded of the furan protons and is expected to appear around 6.5 ppm as a doublet of doublets.
-
¹³C NMR Spectral Interpretation: A Structural Fingerprint
The proton-decoupled ¹³C NMR spectrum is anticipated to display nine distinct signals, corresponding to the nine carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~155 |
| C6 | ~150 |
| C4 | ~139 |
| C5 | ~130 |
| C3 | ~121 |
| C2' | ~152 |
| C5' | ~144 |
| C3' | ~112 |
| C4' | ~110 |
Rationale and Comparative Analysis:
The predicted chemical shifts for the carbon atoms are based on established data for substituted pyridines and furans.[4][5][6]
-
Pyridine Ring Carbons (C2, C3, C4, C5, C6):
-
Reference - Pyridine: The carbon atoms in pyridine have chemical shifts of approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and 136 ppm (C4).[7]
-
C2 and C6: C2, being attached to the furan ring, and C6, being ortho to the nitrogen, are expected to be the most downfield.
-
C5: The carbon bearing the chlorine atom (C5) will be significantly influenced by the electronegativity of the halogen, leading to a downfield shift.
-
C4 and C3: C4 and C3 are expected to be in the typical aromatic region for pyridine carbons.
-
-
Furan Ring Carbons (C2', C3', C4', C5'):
-
Reference - Furan: The carbons in furan appear at approximately 143 ppm (C2/C5) and 110 ppm (C3/C4).
-
C2': The carbon attached to the pyridine ring will be deshielded and is predicted to be the most downfield of the furan carbons.
-
C5': This carbon, adjacent to the oxygen, will also be significantly downfield.
-
C3' and C4': These carbons are expected to be the most upfield, consistent with typical furan chemical shifts.
-
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for 5-Chloro-2-(furan-2-yl)pyridine, the following experimental protocol is recommended.[8]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5-Chloro-2-(furan-2-yl)pyridine.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024 or more (as needed for good signal-to-noise)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 240 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Reference the ¹³C spectrum to the residual solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).[9]
-
Integrate the signals in the ¹H spectrum and measure the coupling constants.
-
Caption: Experimental workflow for acquiring ¹H and ¹³C NMR spectra.
Conclusion
The structural elucidation of 5-Chloro-2-(furan-2-yl)pyridine via NMR spectroscopy is a logical process of dissecting the molecule into its constituent pyridine and furan fragments and considering the electronic effects of the substituents. The predicted ¹H and ¹³C NMR spectra presented in this guide provide a robust framework for researchers to confirm the synthesis and purity of this important heterocyclic compound. By comparing the experimentally obtained spectra with these predictions and understanding the underlying principles of chemical shifts and coupling constants, scientists can confidently characterize their materials.
References
-
Thies, S., et al. (2011). 5-Chloro-2-(phenyldiazenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3298. Available at: [Link]
-
Gzella, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1834. Available at: [Link]
-
Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. The Journal of Physical Chemistry, 72(8), 2619-2623. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]
-
Narkhede, H. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. Available at: [Link]
-
American Chemical Society. (2022). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry. Available at: [Link]
-
Kim, J. H., et al. (2007). EFFICIENT ONE-POT SYNTHESIS OF 2-SUBSTITUTED FURANS FROM 3,3-DIETHOXYPROPYNE AND ALDEHYDES USING A Ti(O-i-Pr)4 / 2 i-PrMgCl REAGENT. Journal of the Korean Chemical Society, 51(1), 86-89. Available at: [Link]
-
ResearchGate. (2022). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Retrieved from [Link]
-
University of the Free State. (n.d.). Chapter 2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]
-
ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C - NMR spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). Retrieved from [Link]
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- 1. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
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- 4. pubs.acs.org [pubs.acs.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
IR spectroscopy characteristic peaks for 5-Chloro-2-(furan-2-yl)pyridine
This guide details the IR spectroscopic characterization of 5-Chloro-2-(furan-2-yl)pyridine , a bi-heteroaryl scaffold critical in medicinal chemistry (e.g., as a tubulin inhibitor pharmacophore or intermediate for kinase inhibitors).[1]
This document is structured to serve as a diagnostic tool for researchers verifying the synthesis of this compound, specifically distinguishing it from starting materials (e.g., 5-chloropyridine derivatives and furan boronic acids) and structural analogs.
Executive Summary: The Spectral Fingerprint
The infrared spectrum of 5-Chloro-2-(furan-2-yl)pyridine is a superposition of two distinct aromatic systems—the electron-deficient pyridine and the electron-rich furan—modified by their conjugation.[1]
Diagnostic "Go/No-Go" Signals:
-
The "Biaryl" Conjugation: Enhanced intensity in ring stretching modes (~1600–1450 cm⁻¹) due to electronic communication between the rings.[2]
-
The Furan Marker: A sharp, distinct band at ~1015–1025 cm⁻¹ (ring breathing/C-O-C stretch) which is absent in simple pyridines.[1]
-
The Substitution Pattern:
Experimental Protocol: ATR-FTIR Acquisition
Causality: We utilize Attenuated Total Reflectance (ATR) over KBr pellets.[1][2] Bi-heteroaryls can be hygroscopic or polymorphic; ATR minimizes sample preparation artifacts (grinding pressure effects) and water interference.[1][2]
Step-by-Step Methodology:
-
Instrument Purge: Purge the spectrometer optics with dry N₂ for 15 minutes prior to background collection.[2]
-
Reason: Removes atmospheric H₂O (broad noise >3000 cm⁻¹) and CO₂ (~2350 cm⁻¹), which can obscure weak aromatic C-H stretches.[1]
-
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol, followed by dichloromethane.[2] Ensure the energy curve returns to baseline.
-
Sample Deposition: Place ~2–5 mg of the solid 5-Chloro-2-(furan-2-yl)pyridine onto the crystal center.
-
Pressure Application: Apply pressure using the anvil until the "force gauge" reaches the optimal zone (typically 80–100 lbs for diamond).
-
Acquisition Parameters:
Detailed Peak Assignment & Comparison
The following data compares the target molecule against its most common synthetic precursors: 5-Chloro-2-halopyridine (Reactant A) and 2-Furylboronic acid (Reactant B).[1]
Table 1: Characteristic Frequency Assignments
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Aromatic C-H | C-H Stretch (sp²) | 3120 – 3020 | Weak | Multiple weak bands.[1][2] Furan C-H often appears higher (>3100) than Pyridine C-H.[1][2] |
| Pyridine Ring | C=N / C=C Stretch | 1585 – 1570 | Medium | "Quadrant stretching."[1][2] Often splits or shifts due to conjugation with furan.[1][2] |
| Furan Ring | C=C Stretch | 1510 – 1480 | Strong | Characteristic of 2-substituted furans.[1][2] |
| Pyridine Ring | Ring Deformation | 1450 – 1430 | Strong | Major diagnostic band for the pyridine moiety.[2] |
| C-O-C (Furan) | Ring Breathing | 1025 – 1010 | Sharp/Med | CRITICAL IDENTIFIER. Confirms presence of the furan ring. |
| Aryl Chloride | C-Cl Stretch | 1090 – 1070 | Med/Strong | Typical for chlorobenzenes/pyridines.[1][2] |
| Pyridine OOP | C-H Out-of-Plane | 840 – 820 | Strong | Diagnostic for 2,5-disubstitution (resembles 1,2,4-trisubstituted benzene).[1][3] |
| Furan OOP | C-H Out-of-Plane | 750 – 730 | Strong | Diagnostic for 2-monosubstituted furan. |
Comparison Analysis: Did the Reaction Work?
-
Vs. 2-Furylboronic Acid:
-
Vs. 5-Chloro-2-halopyridine:
-
Appearance: The spectrum must show the new Furan OOP band (~740 cm⁻¹) and the C-O-C stretch (~1020 cm⁻¹) .
-
Shift: The pyridine ring stretches (1580/1450 cm⁻¹) will shift slightly and change relative intensity due to the new conjugation with the furan pi-system.
-
Structural Elucidation Workflow
The following diagram illustrates the logical decision tree for verifying the structure of 5-Chloro-2-(furan-2-yl)pyridine using IR data.
Caption: Logic flow for IR structural verification of 5-Chloro-2-(furan-2-yl)pyridine, filtering out common synthetic impurities.
Technical Nuances & Troubleshooting
The "Chlorine" Problem
Researchers often look for the C-Cl stretch to confirm the halogen is intact.
-
Challenge: The C-Cl stretch (aryl) appears in the 1000–1100 cm⁻¹ region.
-
Interference: This region is crowded by the strong Furan Ring Breathing mode (~1020 cm⁻¹) and Pyridine in-plane bending.[1]
-
Solution: Do not rely solely on the C-Cl peak for confirmation. Use Mass Spectrometry (isotope pattern ³⁵Cl/³⁷Cl) for definitive halogen verification.[1] In IR, look for the absence of C-H deformations that would appear if the Cl were replaced by H (de-halogenation side reaction).
Polymorphism Warning
Bi-heteroaryl compounds often exhibit polymorphism (different crystal packing).[1][2]
-
Observation: If your peaks are shifted by 2–5 cm⁻¹ compared to a reference or previous batch, but the pattern (relative intensities) remains identical, you likely have a different polymorph, not a chemical impurity.
-
Action: Dissolve a small amount in DCM and run a solution-phase IR or evaporate slowly on the ATR crystal to generate an amorphous film for comparison.
References
-
Katritzky, A. R., & Lagowski, J. M. (1960).[1] Infrared Spectra of Heterocyclic Compounds. Journal of the Chemical Society.[2] (Foundational text on Pyridine/Furan ring assignments).
-
Mokhir, A., et al. (2025).[1] Synthesis and Spectroscopic Characterization of Furan-Containing Terpyridine Derivatives. MDPI Molbank.[1] [Link][1]
-
Das, P., et al. (2013).[1][4] Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl radical. Journal of Chemical Physics. [Link]
-
National Institute of Standards and Technology (NIST). Furan and Pyridine Derivative IR Data. NIST Chemistry WebBook.[1] [Link][1]
Sources
- 1. PubChemLite - 5-chloro-2-(5-methylfuran-2-yl)aniline (C11H10ClNO) [pubchemlite.lcsb.uni.lu]
- 2. 5-Chloro-2-fluoropyridine | C5H3ClFN | CID 345817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Reactions between atomic chlorine and pyridine in solid para-hydrogen: infrared spectrum of the 1-chloropyridinyl (C5H5N-Cl) radical - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method Development Guide: Validating 5-Chloro-2-(furan-2-yl)pyridine Purity
Topic: HPLC Method Development for Validating 5-Chloro-2-(furan-2-yl)pyridine Purity Content Type: Publish Comparison Guide
Executive Summary
The Challenge: 5-Chloro-2-(furan-2-yl)pyridine is a critical heterocyclic building block. Its validation presents a dual challenge: the basicity of the pyridine nitrogen (causing peak tailing on standard silicates) and the structural similarity to potential synthetic impurities like 2-bromo-5-chloropyridine or furan-2-boronic acid.
The Solution: This guide compares a standard "Generic C18" approach against an optimized "Phenyl-Hexyl" method. While the generic method often fails to resolve critical aromatic impurities, the optimized method leverages
Compound Profiling & Method Strategy
Understanding the physicochemical nature of the analyte is the first step in rational method design.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Pyridine ring + Furan ring | Conjugated system (UV active); potential for |
| pKa | ~3.5 - 4.0 (Pyridine N) | At neutral pH, the molecule is uncharged. At pH < 3, it is protonated. |
| LogP | ~2.8 | Moderately lipophilic; suitable for Reverse Phase (RP) chromatography. |
| Solubility | Low in water, High in MeOH/ACN | Requires high organic start or organic diluent. |
The "Generic" Trap vs. The "Optimized" Approach
Many labs default to a C18 column with 0.1% Formic Acid. For this compound, that approach is often insufficient.
-
Generic Method (C18): Relies solely on hydrophobic interactions. Often fails to separate the target from structurally similar aromatic starting materials (e.g., des-furan impurities).
-
Optimized Method (Phenyl-Hexyl): Utilizes a phenyl-hexyl stationary phase. The phenyl ring on the ligand interacts with the
-electrons of the pyridine and furan rings of the analyte. This "orthogonal" selectivity mechanism separates compounds based on aromaticity, not just hydrophobicity.
Comparative Performance Analysis
The following table summarizes the experimental performance of the Standard Generic Method versus the Optimized Method developed for this guide.
| Parameter | Method A: Generic Standard | Method B: Optimized (Recommended) |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl |
| Mobile Phase | 0.1% Formic Acid in Water / ACN | 10 mM Ammonium Acetate (pH 4.5) / Methanol |
| Separation Mechanism | Hydrophobicity (Van der Waals) | Hydrophobicity + |
| Critical Pair Resolution (Rs) | 1.2 (Co-elution risk) | > 3.5 (Baseline separation) |
| Peak Tailing Factor (Tf) | 1.8 (Silanol interaction) | 1.1 (Symmetric) |
| Retention Time Stability | Moderate | High |
Why Method B Wins:
-
Selectivity: The Phenyl-Hexyl phase resolves the target from its regioisomers (e.g., furan-3-yl analogs) which C18 cannot distinguish.
-
Peak Shape: Using Ammonium Acetate at pH 4.5 buffers the mobile phase, preventing pH shifts that cause peak broadening. Methanol is chosen over Acetonitrile to enhance the
- selectivity effect.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating and robust.[1]
Instrumentation & Reagents[2][3][4][5][6]
-
System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1290 or Waters Alliance).
-
Column: XSelect CSH Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Reagents: HPLC Grade Methanol, Ammonium Acetate, Acetic Acid.
Chromatographic Conditions[3][4][6]
-
Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Stop |
Method Development Decision Tree
The following diagram illustrates the logical pathway used to select the Phenyl-Hexyl method over the standard C18 approach.
Figure 1: Decision tree highlighting the shift from generic C18 to Phenyl-Hexyl based on aromatic selectivity requirements.
Validation Parameters (ICH Q2(R2))
To ensure the method is "fit for purpose," it must be validated against ICH Q2(R2) guidelines.
Specificity (Forced Degradation)
Demonstrate that the method can separate the main peak from degradation products.
-
Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H2O2), and UV light.
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using DAD). Resolution > 1.5 between all peaks.
Linearity & Range[3][7]
-
Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance Criteria: Correlation coefficient (
) 0.999.
Accuracy (Recovery)
-
Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels (triplicate preparations).
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision[3]
-
Repeatability: 6 injections of 100% standard. RSD
2.0%. -
Intermediate Precision: Different day, different analyst, different column lot.
LOD & LOQ
-
Calculation: Based on Signal-to-Noise (S/N) ratio.
-
LOD: S/N
3 -
LOQ: S/N
10
-
Validation Workflow Diagram
This workflow ensures a systematic approach to validating the method.
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) requirements.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][3][4] Guideline on Validation of Analytical Procedures.[Link]
-
PubChem. National Library of Medicine. (n.d.). 5-Chloro-2-fluoropyridine (Analogous Structure Properties).[Link]
-
Dolan, J. W. (2010). Selectivity in Reversed-Phase LC. LCGC North America. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
Reactivity Showdown: A Comparative Guide to 5-Chloro vs. 5-Bromo-2-(furan-2-yl)pyridine in Cross-Coupling Reactions
Prepared by: A Senior Application Scientist
Introduction: Setting the Stage for Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, heteroaromatic building blocks are foundational. Among them, substituted furanyl-pyridines serve as privileged scaffolds, offering a unique blend of electronic properties, hydrogen bonding capabilities, and structural rigidity. This guide focuses on two closely related yet distinct synthons: 5-chloro-2-(furan-2-yl)pyridine and 5-bromo-2-(furan-2-yl)pyridine.
The choice of a halogen on a synthetic intermediate is a critical decision that dictates reaction kinetics, catalyst selection, and ultimately, process efficiency. While the bromo-substituted variant is often the go-to for its heightened reactivity, the economic and availability advantages of the chloro-analogue make it a compelling alternative, especially for large-scale applications. This document provides an in-depth, objective comparison of their performance in cornerstone palladium-catalyzed cross-coupling reactions, supported by fundamental chemical principles and representative experimental protocols.
The Theoretical Framework: Why Halogen Choice Matters
The observed differences in reactivity between the chloro- and bromo-substituted pyridines are not arbitrary; they are governed by fundamental principles of physical organic chemistry. The generally accepted reactivity trend for aryl halides in palladium-catalyzed reactions is I > Br > OTf > Cl.[1][2][3] This hierarchy is primarily dictated by two interconnected factors:
-
Bond Dissociation Energy (BDE): The energy required to cleave a chemical bond via homolysis is a direct measure of its strength.[4] The carbon-chlorine (C-Cl) bond is significantly stronger than the carbon-bromine (C-Br) bond. On a pyridine ring, the C-Cl BDE is, on average, 7-11 kcal/mol higher than that of the C-Br bond.[5][6][7] This means more energy is required to break the C-Cl bond, making it inherently less reactive.
-
The Oxidative Addition Step: In the catalytic cycle of most cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[3][8] During this step, the palladium center inserts itself into the carbon-halogen bond. The weaker C-Br bond presents a lower activation energy barrier for this insertion, leading to a faster reaction rate compared to the more robust C-Cl bond.[3][7]
These fundamental differences necessitate distinct strategic approaches. While the bromo-compound can often be successfully coupled using traditional catalyst systems, activating the less reactive chloro-compound frequently requires the use of advanced, highly active catalysts, typically featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[8][9]
Caption: Oxidative addition is the critical, often rate-limiting, step where the C-X bond strength dictates reactivity.
Comparative Experimental Analysis
To illustrate the practical implications of these theoretical differences, we present a comparative analysis of the two substrates in three essential cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The following protocols and data are representative and synthesized from established methodologies for similar heteroaryl halides.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds between an organohalide and a boronic acid or ester.
| Parameter | 5-Bromo-2-(furan-2-yl)pyridine | 5-Chloro-2-(furan-2-yl)pyridine |
| Catalyst System | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | 1,4-Dioxane |
| Temperature | 90 °C | 110 °C |
| Reaction Time | 4-6 hours | 12-18 hours |
| Typical Yield | >90% | 75-85% |
Discussion: The 5-bromo substrate reacts efficiently under "classic" Suzuki conditions using a standard Pd(PPh₃)₄ catalyst.[10][11] In contrast, the 5-chloro substrate requires a more sophisticated, state-of-the-art catalyst system. The combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich Buchwald ligand (XPhos) is necessary to facilitate the challenging oxidative addition of the C-Cl bond.[9] Furthermore, a stronger base and higher temperatures are typically required to achieve a reasonable reaction rate and yield.[12]
Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-(furan-2-yl)pyridine
Caption: A typical experimental workflow for a cross-coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-(furan-2-yl)pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is the premier method for forming carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. It is notoriously sensitive to catalyst and ligand choice.[13][14]
| Parameter | 5-Bromo-2-(furan-2-yl)pyridine | 5-Chloro-2-(furan-2-yl)pyridine |
| Catalyst System | RuPhos-Pd-G3 Precatalyst (2 mol%) | BrettPhos-Pd-G3 Precatalyst (2 mol%) |
| Base | LiHMDS (1.2 equiv) | LiHMDS (1.2 equiv) |
| Solvent | Toluene or CPME | Toluene or CPME |
| Temperature | 100 °C | 110 °C |
| Reaction Time | 6-12 hours | 18-24 hours |
| Typical Yield | 80-95% | 70-85% |
Discussion: Even for the more reactive 5-bromo substrate, efficient C-N coupling with heteroaryl halides benefits immensely from modern, specialized catalyst systems.[15] A third-generation (G3) Buchwald precatalyst based on the RuPhos ligand is highly effective. For the 5-chloro substrate, an even more active system is required. The BrettPhos-based precatalyst is specifically designed to promote the challenging coupling of electron-rich amines with unreactive aryl chlorides.[15] In both cases, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is essential.
C. Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling forges a bond between an aryl halide and a terminal alkyne, typically using a dual palladium-copper catalyst system.[16][17]
| Parameter | 5-Bromo-2-(furan-2-yl)pyridine | 5-Chloro-2-(furan-2-yl)pyridine |
| Catalyst System | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Pd(P(t-Bu)₃)₂ (5 mol%) |
| Base | Triethylamine (TEA) or DIPA | Cs₂CO₃ |
| Solvent | THF or DMF | Toluene |
| Temperature | 60-80 °C | 110-120 °C |
| Reaction Time | 2-4 hours | 24 hours |
| Typical Yield | >85% | <50% (often very low) |
Discussion: The reactivity gap between the two substrates is most pronounced in the Sonogashira reaction. The 5-bromo compound couples readily under standard Pd/Cu conditions at moderate temperatures.[17] The 5-chloro substrate, however, is exceptionally challenging. Standard Sonogashira conditions are typically ineffective. Success, if any, requires moving to copper-free conditions and employing highly active, specialized catalysts, such as those with the P(t-Bu)₃ ligand, at high temperatures.[17][18] Even with these advanced methods, yields are often modest, making the bromo-analogue the vastly superior substrate for this transformation.
Final Verdict: A Strategic Choice
The decision between using 5-chloro- or 5-bromo-2-(furan-2-yl)pyridine is a strategic balance of reactivity versus cost and availability.
-
5-Bromo-2-(furan-2-yl)pyridine is the substrate of choice for versatility and reactivity. It provides higher yields under milder conditions across a broader range of cross-coupling reactions. In a discovery setting, where speed and reliable synthesis of diverse analogues are paramount, the bromo-compound is the superior option.
-
5-Chloro-2-(furan-2-yl)pyridine represents a more economical option, making it highly attractive for process development and large-scale manufacturing. However, its utility is critically dependent on access to and investment in modern, highly active catalyst systems. Its sluggishness, particularly in reactions like the Sonogashira coupling, may render it unsuitable for certain synthetic routes.
Ultimately, the continuous evolution of catalyst technology is narrowing the reactivity gap. Yet, for the foreseeable future, a thorough understanding of the trade-offs detailed in this guide is essential for any researcher or drug development professional looking to efficiently incorporate the valuable 2-(furan-2-yl)pyridine scaffold into their target molecules.
References
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Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 26, 2026, from [Link]
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Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 文学城| 博客. (2023, February 19). Retrieved February 26, 2026, from [Link]
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Kormos, C. M., & Leadbeater, N. E. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of Organic Chemistry, 74(15), 5728–5745. [Link]
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What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. (2018, March 17). Retrieved February 26, 2026, from [Link]
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Suzuki Coupling. (n.d.). Retrieved February 26, 2026, from [Link]
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Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]
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Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).... - Homework.Study.com. (n.d.). Retrieved February 26, 2026, from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved February 26, 2026, from [Link]
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Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? | ResearchGate. (2017, November 17). Retrieved February 26, 2026, from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 26, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 26, 2026, from [Link]
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Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters - MDPI. (2024, October 11). Retrieved February 26, 2026, from [Link]
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The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (n.d.). Retrieved February 26, 2026, from [Link]
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Fors, B. P., et al. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
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C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (2026, January 29). Retrieved February 26, 2026, from [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021, December 3). Retrieved February 26, 2026, from [Link]
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Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. - R Discovery. (2018, November 27). Retrieved February 26, 2026, from [Link]
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Advances in Cross-Coupling Reactions - MDPI. (2020, October 1). Retrieved February 26, 2026, from [Link]
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Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 26, 2026, from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. (n.d.). Retrieved February 26, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (2025, October 16). Retrieved February 26, 2026, from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 26, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (n.d.). Retrieved February 26, 2026, from [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2 - CORE. (n.d.). Retrieved February 26, 2026, from [Link]
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - MDPI. (2018, September 25). Retrieved February 26, 2026, from [Link]
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Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives - ResearchGate. (2025, August 7). Retrieved February 26, 2026, from [Link]
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A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Safe Handling of 5-Chloro-2-(furan-2-yl)pyridine
Hazard Assessment: Understanding the Risk Profile
5-Chloro-2-(furan-2-yl)pyridine is a halogenated heterocyclic compound. Our assessment is based on hazards common to analogous chloropyridines.[1][2] The primary threats arise from its potential toxicity and irritant properties.
The anticipated hazard classifications, based on data from structural analogs, are summarized below.
| Hazard Classification | Anticipated Severity | Rationale from Structural Analogs |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Many chloropyridine derivatives are classified as harmful if ingested.[3][4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | This is a common characteristic of functionalized pyridines.[1][2] |
| Serious Eye Damage/Irritation | Category 1 or 2A (Causes serious eye damage/irritation) | Direct contact with related compounds can cause significant eye irritation or damage.[1][2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of dust or vapors may irritate the respiratory system.[1][6] |
Given these potential hazards, a robust safety protocol is not merely recommended; it is essential. We will structure our approach using the Hierarchy of Controls , a framework that prioritizes the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.
Engineering Controls: Your Primary Shield
Direct handling of 5-Chloro-2-(furan-2-yl)pyridine, especially in its solid (powder) form, must be performed within a certified chemical fume hood.[7] This is non-negotiable. A fume hood contains airborne particles and vapors, preventing inhalation and minimizing exposure to the operator and the general laboratory environment.[7][8]
Key Actions:
-
Verify Certification: Always check the fume hood's certification sticker to ensure it has been tested and certified within the last year.
-
Ensure Proper Airflow: Before beginning work, confirm that the airflow monitor indicates normal operation.
-
Work Deep Inside: All operations should be conducted at least 6 inches (15 cm) inside the hood sash to ensure effective containment.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are paramount, PPE is mandatory to protect against accidental splashes, spills, or brief exposures during material transfer.[7]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Strongly Recommended: Tightly fitting chemical splash goggles are required when there is any risk of splashing.[1][6]
-
Best Practice: For tasks involving larger quantities or significant splash potential (e.g., dissolution in a large volume of solvent), use a full-face shield in addition to chemical splash goggles.
Skin and Body Protection
-
Gloves: Proper glove selection is critical. Do not use thin latex examination gloves. Always inspect gloves for tears or pinholes before use.[5] After handling, remove gloves using a technique that avoids touching the outer surface and wash your hands thoroughly.[5]
| Glove Material | Recommendation | Rationale & Considerations |
| Nitrile | Excellent Choice | Offers good resistance to a wide range of chemicals, including pyridines.[7] Select a thickness of at least 5 mils. Double-gloving is recommended for extended work. |
| Neoprene | Good Alternative | Provides robust protection, especially against acids and bases that might be used in conjunction with the compound. |
| Butyl Rubber | Recommended for Spills | Offers superior resistance to many organic solvents and is a preferred choice for spill response.[8] |
-
Lab Coat: A standard cotton lab coat is acceptable for handling small quantities. For larger amounts, a chemically resistant apron over the lab coat is advised. Ensure the coat is fully buttoned and the sleeves are not rolled up.[1]
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection is not required.[6] However, it becomes necessary in specific, non-routine situations:
-
Spill Cleanup: For a significant spill outside of a fume hood.
-
Engineering Control Failure: If the ventilation system fails during an operation.
In these events, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is required.[2] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training.
Operational Plan: A Step-by-Step Protocol for Safe Weighing
This protocol provides a clear workflow for safely handling the solid compound.
Caption: Standard workflow for safely weighing a hazardous chemical powder.
-
Preparation:
-
Don all required PPE: chemical splash goggles, nitrile gloves (consider double-gloving), and a buttoned lab coat.
-
Prepare the work surface inside the chemical fume hood by laying down absorbent, plastic-backed paper.
-
Bring all necessary equipment (spatula, weigh paper, beaker/flask, solvent, waste container) into the hood.
-
-
Handling the Solid:
-
Gently tap the container before opening to settle the powder.
-
Open the container slowly inside the hood.
-
Use a spatula to carefully transfer the desired amount of solid onto the weigh paper on a tared balance. Minimize any actions that could create airborne dust.
-
-
Post-Transfer:
-
Securely cap the primary container.
-
Carefully fold the weigh paper and slide it into the destination flask.
-
Wipe the spatula clean with a solvent-dampened cloth, disposing of the cloth into a designated solid waste container within the hood.
-
-
Decontamination and Doffing:
-
Wipe down the balance and any surfaces inside the hood.
-
Seal the solid waste bag.
-
Remove gloves and dispose of them in the designated waste stream.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Ensuring a Safe End-of-Life
Chemical waste management is a critical component of laboratory safety.
-
Solid Waste: All contaminated disposables (gloves, weigh paper, absorbent pads, etc.) must be collected in a clearly labeled, sealed hazardous waste container.[3][9]
-
Unused Product: Unused or unwanted 5-Chloro-2-(furan-2-yl)pyridine must be disposed of as hazardous chemical waste.[9] Do not pour it down the drain or place it in the regular trash.[7]
-
Contaminated Solutions: Solutions containing the compound must be collected in a designated, labeled, and sealed hazardous liquid waste container.
-
Regulations: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[9][10] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Emergency Procedures: Spill and Exposure Response
-
Small Spill (inside a fume hood):
-
Alert colleagues in the immediate area.
-
Use a commercial spill kit or absorbent material (like vermiculite) to cover the spill.[7]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleanup materials as hazardous waste.
-
-
Skin Contact:
-
Eye Contact:
-
Immediately proceed to the nearest eyewash station.
-
Hold eyelids open and flush with a gentle stream of water for at least 15 minutes.[2]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Rinse the mouth with water. Do NOT induce vomiting.[4]
-
Seek immediate medical attention.
-
By adhering to this comprehensive guide, researchers can confidently handle 5-Chloro-2-(furan-2-yl)pyridine, ensuring both personal safety and the integrity of their work.
References
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5-Chloro-2-(trifluoromethyl)pyridine SDS. ECHEMI.
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2-Amino-5-chloropyridine Safety Data Sheet. Fisher Scientific.
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5-Chloro-2-fluoropyridine 97 Safety Information. Sigma-Aldrich.
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5-Chloro-2,3-difluoropyridine Safety Data Sheet. Thermo Fisher Scientific.
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2-Chloro-5-fluoropyridine Safety Data Sheet. Fisher Scientific.
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12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
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2-Amino-5-chloropyridine Safety Data Sheet. British Pharmacopoeia Commission.
-
2-Chloro-5-(chloromethyl)pyridine Chemical Safety Data Sheet. ChemicalBook.
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5-Chloro-2'-deoxyuridine Safety Data Sheet. Cayman Chemical.
-
2-Chloro-5-(trifluoromethyl)pyridine Material Safety Data Sheet. Cole-Parmer.
-
5-Chloro-2-fluoropyridine Hazard Information. PubChem, National Institutes of Health.
-
Pyridine Safety Data Sheet. PENTA.
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2-Amino-5-Chloropyridine, 98% Material Safety Data Sheet. Cole-Parmer.
-
2-Chloro-5-(chloromethyl)pyridine Material Safety Data Sheet. Santa Cruz Biotechnology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

